HYDROQUININE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQGZACKSYWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903284 | |
| Record name | [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Hydroquinine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
522-66-7, 1076202-13-5, 1435-55-8 | |
| Record name | Dihydroquinine | |
| Source | DTP/NCI | |
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| Record name | [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroquinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.578 | |
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| Record name | Hydroquinidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Perspectives and Evolution of Hydroquinone Research
Early Discoveries and Initial Characterization
The first isolation of hydroquinone (B1673460) is credited to the French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou in 1820. ijdvl.comasmalldoseoftoxicology.org They obtained the compound through the dry distillation of quinic acid, a substance found in cinchona bark. ijdvl.comasmalldoseoftoxicology.org Initially, the compound was not named hydroquinone. The name "hydroquinone" was later coined by the renowned German chemist Friedrich Wöhler in 1843. wikipedia.orgwikipedia.orgencyclopedia.com Wöhler's work was crucial in establishing the relationship between hydroquinone and quinone, recognizing the former as a reduced form of the latter. encyclopedia.com
Early characterization of hydroquinone established it as a white, crystalline solid with a melting point of approximately 172-173°C. ijdvl.comwikipedia.org Its chemical formula was determined to be C₆H₄(OH)₂, identifying it as a benzenediol with two hydroxyl groups in the para position on the benzene (B151609) ring. wikipedia.orgnih.gov These early researchers also noted its solubility in water and its propensity to undergo oxidation, particularly in the presence of air and in alkaline solutions, leading to a characteristic darkening in color. ijdvl.com This observation of auto-oxidation was a key early finding regarding its reactivity. ijdvl.comijdvl.com
Evolution of Synthetic Methodologies
The methods for producing hydroquinone have evolved significantly from the early distillation techniques. The industrial demand for hydroquinone, driven by its use in photography and as a polymerization inhibitor, spurred the development of more efficient and scalable synthetic routes.
One of the earliest industrial methods was the oxidation of aniline (B41778) . This process, typically using manganese dioxide in the presence of sulfuric acid, first oxidizes aniline to p-benzoquinone, which is then subsequently reduced to hydroquinone. mdpi.compatsnap.comtrc-leiden.nl Though historically significant, this method has been largely superseded due to environmental concerns associated with the use of heavy metal oxidants and the generation of significant waste streams. patsnap.com
A major advancement came with the development of phenol (B47542) hydroxylation . This method involves the direct hydroxylation of phenol using an oxidizing agent, most commonly hydrogen peroxide. mdpi.compatsnap.comprocat.in The reaction typically yields a mixture of hydroquinone and its ortho-isomer, catechol. mdpi.com The French company Rhône-Poulenc industrialized a process using strong acids like perchloric acid and phosphoric acid as catalysts in the 1970s. google.com Subsequent innovations focused on developing more selective and environmentally benign catalysts, such as titanium silicalite (TS-1) zeolites, which offer higher selectivity towards the desired dihydroxybenzene products. patsnap.commdpi.com
Another notable, though less common, synthetic route is the Reppe synthesis , developed by Walter Reppe. This method involves the reaction of acetylene (B1199291) with carbon monoxide in the presence of a catalyst, such as iron or ruthenium carbonyls, under high pressure and temperature to produce hydroquinone. patsnap.comgoogle.comyoutube.com While elegant in its atom economy, the high pressures and expensive, difficult-to-recycle catalysts have limited its widespread industrial application. patsnap.comgoogle.com
A more modern and widely used industrial route is analogous to the cumene (B47948) process. It involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene (B50396). This intermediate is then oxidized with air to form a bis(hydroperoxide), which rearranges in an acidic medium to yield hydroquinone and acetone (B3395972). wikipedia.org
Interactive Table: Evolution of Major Hydroquinone Synthetic Methods
| Method | Key Reactants | Key Products/Intermediates | Historical Significance & Drawbacks |
|---|---|---|---|
| Aniline Oxidation | Aniline, Manganese Dioxide, Sulfuric Acid | p-Benzoquinone | Early industrial method; significant environmental concerns. |
| Phenol Hydroxylation | Phenol, Hydrogen Peroxide | Hydroquinone, Catechol | Widely used industrial method; catalyst development is key. |
| Reppe Synthesis | Acetylene, Carbon Monoxide | Hydroquinone | Atom-economical; requires high pressure and expensive catalysts. |
| Diisopropylbenzene Process | Benzene, Propene, Air, Acid | 1,4-Diisopropylbenzene, Acetone | Modern, efficient industrial process. |
Milestones in Understanding Hydroquinone's Chemical Reactivity
A central aspect of hydroquinone's chemistry is its redox activity. The reversible oxidation of hydroquinone to p-benzoquinone is a fundamental transformation that underpins many of its applications and biological effects. acs.orgnih.govjetir.org
Early studies on hydroquinone's reactivity focused on its role as a reducing agent , which led to its use as a photographic developer. wikipedia.orgdermatologytimes.com In this application, hydroquinone reduces silver halides in the photographic emulsion to elemental silver, forming the basis of the black and white photographic image. wikipedia.org
A significant milestone in understanding its reactivity was the detailed investigation of its auto-oxidation . It was observed that hydroquinone is relatively stable in acidic solutions but readily oxidizes in alkaline conditions in the presence of oxygen. ijdvl.com This process involves the formation of semiquinone radical intermediates and ultimately yields p-benzoquinone and other colored products. ijdvl.com The study of this auto-oxidation was crucial for developing stabilized formulations for various applications. ijdvl.comijdvl.com
Further research elucidated the mechanism of hydroquinone oxidation by various oxidants, including metal ions like copper(II), which can significantly accelerate the process. nih.gov The interaction with enzymes, such as peroxidases, has also been a subject of study, revealing complex kinetic behaviors. nih.gov The reactivity of the hydroxyl groups, resembling that of other phenols, allows for reactions like O-alkylation and Friedel-Crafts reactions, enabling the synthesis of a variety of derivatives with antioxidant properties. wikipedia.org
Development of Analytical Techniques for Hydroquinone Analysis
The need to quantify hydroquinone in various matrices, from industrial process streams to cosmetic formulations, has driven the evolution of analytical methodologies.
Early analytical work relied on classical chemical methods, likely involving titrations or colorimetric reactions based on its reducing properties. The development of Thin-Layer Chromatography (TLC) in the mid-20th century provided a simple and rapid qualitative method for identifying hydroquinone. aseancosmetics.orgmastelf.comresearchgate.net TLC allows for the separation of hydroquinone from other components in a mixture and its visualization using various spray reagents, such as silver nitrate (B79036), which reacts with the reducing hydroquinone. aseancosmetics.org
The advent of High-Performance Liquid Chromatography (HPLC) in the 1960s and its subsequent refinement revolutionized the analysis of hydroquinone. mastelf.comoup.comchromatographyonline.com Reversed-phase HPLC with UV detection has become the standard method for the quantitative determination of hydroquinone. oup.comnih.govnih.govjapsonline.com This technique offers high sensitivity, specificity, and the ability to simultaneously analyze hydroquinone and its related compounds or impurities in complex mixtures like cosmetic creams. oup.comjapsonline.com Numerous HPLC methods have been developed and validated, utilizing different column technologies (e.g., C18, cyano) and mobile phase compositions to optimize separation and detection. oup.comnih.gov The typical UV detection wavelength for hydroquinone is around 280-295 nm. oup.com
More recently, other techniques such as gas chromatography-mass spectrometry (GC-MS) and HPLC coupled with mass spectrometry (LC-MS) have also been employed for the analysis of hydroquinone, offering even greater specificity and lower detection limits. oup.com
Interactive Table: Key Analytical Techniques for Hydroquinone
| Technique | Principle | Application | Key Advantages |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary phase and a mobile phase. | Qualitative identification. | Simple, rapid, and cost-effective screening. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | High-pressure separation on a packed column with UV absorbance detection. | Quantitative determination in various matrices. | High sensitivity, specificity, and quantitative accuracy. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification. | High specificity and structural information. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation coupled with mass spectrometric detection. | Trace analysis and confirmation. | Very high sensitivity and specificity. |
Advanced Synthetic Methodologies for Hydroquinone and Its Derivatives
Industrial Production Routes and Mechanistic Investigations
The commercial synthesis of hydroquinone (B1673460) is dominated by a few key processes that have been optimized for large-scale production. These methods are primarily based on petrochemical feedstocks.
The most prevalent industrial method for producing hydroquinone is analogous to the Hock process, which is widely used for manufacturing phenol (B47542) and acetone (B3395972) from cumene (B47948). wikipedia.orgresearchgate.net This route involves the dialkylation of a starting aromatic compound, followed by oxidation and acidic rearrangement.
The process commences with the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) to produce 1,4-diisopropylbenzene (B50396). wikipedia.org This dialkylated intermediate is then subjected to air oxidation, which forms 1,4-diisopropylbenzene dihydroperoxide. The crucial step is the acid-catalyzed rearrangement of this dihydroperoxide, typically using sulfuric acid. google.com This rearrangement, similar to the Hock rearrangement, cleaves the molecule to yield hydroquinone and acetone as a co-product. wikipedia.orggoogle.com
Alkylation: Benzene + 2 Propylene → 1,4-Diisopropylbenzene
Oxidation: 1,4-Diisopropylbenzene + O₂ → 1,4-Diisopropylbenzene Dihydroperoxide
Cleavage: 1,4-Diisopropylbenzene Dihydroperoxide → Hydroquinone + 2 Acetone
Table 1: Comparison of Industrial Hydroquinone Production Routes
| Feature | Cumene Process Analogue | Catalytic Phenol Hydroxylation |
|---|---|---|
| Starting Material | Benzene, Propylene | Phenol |
| Primary Oxidant | Air (O₂) | Hydrogen Peroxide (H₂O₂) |
| Key Intermediate | 1,4-Diisopropylbenzene Dihydroperoxide | None |
| Major Co-product | Acetone | Catechol |
| Catalyst | Acid catalyst (e.g., H₂SO₄) for cleavage | Heterogeneous catalysts (e.g., Ti-silicates, Fe-BTC) |
| Key Advantage | Uses cheap, abundant feedstocks | Direct, one-step process; "greener" oxidant |
| Key Disadvantage | Inextricably linked to acetone market | Catalyst deactivation; separation of products |
A more direct route to hydroquinone is the catalytic hydroxylation of phenol. This method is considered a "greener" alternative to aniline (B41778) oxidation and is attractive because it is a direct, one-step process. mdpi.com The reaction involves oxidizing phenol, typically with hydrogen peroxide (H₂O₂), in the presence of a catalyst. Hydrogen peroxide is favored as an oxidant because its only byproduct is water. scirp.org
The primary products of this reaction are the dihydroxybenzene isomers: hydroquinone (para-isomer) and catechol (ortho-isomer). scirp.orgprocat.in A significant challenge in this approach is controlling the selectivity towards the desired hydroquinone product while minimizing the formation of catechol and tar-like byproducts. mdpi.comresearchgate.net
Various heterogeneous catalysts have been developed to improve the efficiency and selectivity of this reaction.
Titanium-containing zeolites , such as Titanium Silicalite-1 (TS-1), are widely studied and show good activity. mdpi.com
Iron-based catalysts , including iron-containing metal-organic frameworks like Fe-BTC, have demonstrated good activity and stability under mild conditions. scirp.org
Other transition metal catalysts , such as those involving cobalt and manganese substituted into aluminophosphate molecular sieves (e.g., FeAPO-11), have also been shown to effectively catalyze the reaction. researchgate.net
Reaction conditions, such as temperature, solvent, and the molar ratio of phenol to H₂O₂, are carefully controlled to optimize phenol conversion and the hydroquinone-to-catechol ratio. mdpi.com For instance, using a PROCAT™ ZT0P solid acid catalyst in a slurry reactor, phenol conversion of over 60% has been achieved with a catechol-to-hydroquinone selectivity ratio of 1:1.3, indicating a higher selectivity towards hydroquinone. procat.in
Emerging Synthetic Strategies
Research into novel synthetic routes for hydroquinone aims to overcome the limitations of current industrial processes, such as reliance on fossil fuels, harsh reaction conditions, and the generation of unwanted byproducts.
An alternative synthesis involves the reaction of acetylene (B1199291) with carbon monoxide and a source of hydrogen. google.comwikimedia.org This process, known as hydroformylation followed by cyclization, can produce hydroquinone in the presence of a suitable catalyst. One such method uses iron pentacarbonyl (Fe(CO)₅) or other metal carbonyls like cobalt or ruthenium carbonyls. google.comwikipedia.org
In this process, the metal carbonyl acts as a catalyst to facilitate the incorporation of carbon monoxide and the subsequent ring-closing to form the aromatic diol. While this method provides a direct route from simple C₂ building blocks, the requirement for high pressures and temperatures, along with the handling of toxic and volatile materials like acetylene and iron pentacarbonyl, presents significant practical challenges. google.comwikipedia.org
Classic organic reactions that achieve the oxidation of phenolic precursors are also employed for the synthesis of hydroquinone and its derivatives.
Elbs Persulfate Oxidation: This reaction involves the oxidation of a phenol with potassium persulfate (K₂S₂O₈) in an alkaline solution to introduce a hydroxyl group at the para position. google.comwikipedia.org The mechanism is believed to proceed through the formation of an intermediate sulfate (B86663) ester, which is subsequently hydrolyzed to yield the p-diphenol. wikipedia.org While the Elbs oxidation is tolerant of many other functional groups, it is often plagued by low yields and the formation of significant amounts of resinous byproducts, making product isolation difficult. google.comwikipedia.org
Dakin Oxidation: The Dakin oxidation transforms an ortho- or para-hydroxyaryl aldehyde or ketone into a benzenediol using hydrogen peroxide in a basic medium. wikipedia.org For example, 4-hydroxybenzaldehyde (B117250) can be oxidized to hydroquinone. The reaction mechanism involves the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by an aryl group migration and subsequent hydrolysis of the resulting phenyl ester. wikipedia.org While a useful transformation, isolating intermediates like hydroquinone monoacetate can be challenging. researchgate.netcdnsciencepub.com An electrochemically driven version, the "E-Dakin Reaction," has been developed using electrochemically generated peroxodicarbonate as a sustainable oxidant. rsc.org
Significant research is focused on developing environmentally benign routes to hydroquinone, often utilizing renewable feedstocks and biocatalysts.
One promising green approach avoids the use of carcinogenic benzene as a starting material. Instead, it begins with glucose, a renewable and non-toxic resource. nih.gov In this pathway, glucose is first converted to quinic acid via microbial catalysis using a genetically engineered strain of Escherichia coli. The synthesized quinic acid is then chemically converted to hydroquinone through oxidative decarboxylation, achieving yields as high as 91%. nih.govgoogle.com
Direct biocatalytic hydroxylation of benzene or phenol is another area of intense investigation.
Engineered Monooxygenases: Researchers have engineered cytochrome P450 monooxygenases to selectively hydroxylate benzene to phenol and then to hydroquinone. researchgate.net By using engineered E. coli cells expressing these mutant enzymes, benzene can be converted to hydroquinone in a whole-cell biocatalytic process. researchgate.net
Peroxygenases: Unspecific peroxygenases (UPOs) are enzymes that can catalyze the selective hydroxylation of a wide range of phenolic compounds to their corresponding hydroquinones using hydrogen peroxide as the oxidant. researchgate.net This offers a direct and highly selective enzymatic route to hydroquinone derivatives.
These biocatalytic methods operate under mild, aqueous conditions and offer high selectivity, representing a promising alternative to traditional chemical syntheses. researchgate.net
Green Chemistry Approaches and Biocatalytic Syntheses
Monooxygenase-Catalyzed Hydroxylation Systems
Monooxygenases are a class of enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate. In the context of hydroquinone synthesis, these enzymes are particularly valuable for the regioselective hydroxylation of phenols.
One of the most studied systems involves cytochrome P-450 monooxygenases. For instance, in the metabolic pathway of benzene, liver cytochrome P-450 first catalyzes the conversion of benzene to phenol. nih.gov Subsequently, the same enzyme system can further hydroxylate phenol to form hydroquinone as the main product. nih.gov This biocatalytic step is crucial and has been identified as a key process in the accumulation of hydroquinone in the bone marrow. nih.gov
Beyond cytochrome P-450, other monooxygenase systems have been explored. Flavin-dependent monooxygenases, often part of two-component systems with an accompanying reductase, utilize molecular oxygen under ambient conditions to perform hydroxylation. nih.gov These enzymatic systems are of great interest for developing greener synthetic pathways to hydroquinone and its derivatives from phenolic precursors. Research has also pointed to the role of a myeloperoxidase-superoxide complex in catalyzing the hydroxylation of phenol to hydroquinone, suggesting that singlet oxygen is the active hydroxylating species in this particular system. nih.gov
Peroxygenase-Catalyzed Direct Hydroxylation
Unspecific peroxygenases (UPOs) have emerged as powerful biocatalysts for the direct and selective hydroxylation of aromatic compounds using hydrogen peroxide (H₂O₂) as the oxidant. nih.govmdpi.com This method is advantageous as H₂O₂ is a green oxidant, with water as its only byproduct.
Fungal peroxygenases, such as the one secreted by Agrocybe aegerita (AaP), can efficiently catalyze the hydroxylation of various phenols and other aromatic substrates. nih.govrsc.org The reaction mechanism involves the transfer of an oxygen atom from H₂O₂ to the substrate. nih.gov Studies on various phenolic compounds have demonstrated that these enzymes can selectively produce hydroquinones. The development of heterogeneous catalysts, such as those based on titanium silicates like TS-1, has also been a major focus for phenol hydroxylation with H₂O₂, with a primary goal of achieving high selectivity for hydroquinone over its isomer, catechol. mdpi.comresearchgate.netprocat.in
The table below summarizes findings from studies on phenol hydroxylation to produce hydroquinone and catechol using various catalytic systems.
| Catalyst System | Oxidant | Key Findings | Selectivity (Catechol:Hydroquinone) | Reference |
| Ti-SBA-12 | H₂O₂ | Highly active, para-selective hydroxylation | Favors Hydroquinone | mdpi.com |
| PROCAT™ ZT0P (Solid Acid) | H₂O₂ | Phenol conversion >60% | 1:1.3 | procat.in |
| T(p-Cl)PPFeCl (Metalloporphyrin) | H₂O₂ | High catalytic activity and diphenol selectivity | - | researchgate.net |
| Cu(II) complexes with N,N/N,O ligands | H₂O₂ | High selectivity for catechol was achieved with certain ligands | Favors Catechol | researchgate.net |
Stereoselective and Asymmetric Synthesis of Hydroquinone Scaffolds
The development of methods for the asymmetric synthesis of molecules containing a hydroquinone core is of significant interest, particularly for the construction of complex natural products and chiral materials.
Carbene-Catalyzed Enantioselective Hydroquinone Formation
N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for a variety of chemical transformations, including the enantioselective synthesis of hydroquinone structures. mdpi.comyoutube.comnih.gov This methodology often involves an asymmetric benzannulation reaction.
A notable application is the reaction of starting materials like 3-hydroxy phthalides with prochiral spirocyclic dienophiles. nih.gov The NHC catalyst first reacts to form a Breslow intermediate, which then participates in an annulation cascade to build the hydroquinone ring. nih.gov This process allows for the construction of highly challenging structures, such as quasi-symmetrical spirocyclic hydroquinones with all-carbon quaternary chiral centers, in good yields and with excellent enantioselectivities. nih.govrsc.org This strategy has been successfully applied to significantly shorten the total synthesis of complex natural products like fredericamycin A. nih.govrsc.org
Desymmetrization Strategies in Hydroquinone Synthesis
Desymmetrization is a powerful strategy in asymmetric synthesis that involves the conversion of a prochiral or meso-symmetrical starting material into a chiral product. nih.govnih.govrsc.orgmdpi.comchemrxiv.org This approach is highly efficient for creating stereocenters with excellent control.
In the context of hydroquinone synthesis, desymmetrization is often coupled with carbene catalysis. Prochiral substrates, such as spirocyclic cyclopentene-1,3-diones, can be desymmetrized through an NHC-catalyzed reaction to afford enantiomerically enriched hydroquinone products. nih.gov This method simplifies the synthesis by starting with easily accessible symmetrical precursors to build complex, chiral hydroquinone-containing molecules. nih.govrsc.org The strategy is not limited to carbene catalysis and has been applied in various contexts to generate chiral intermediates for natural product synthesis. nih.gov
Directed Synthesis of Substituted Hydroquinone Derivatives
The functionalization of the hydroxyl groups of hydroquinone is a key step in producing a wide array of valuable derivatives.
O-Alkylation and Ether Formation
The O-alkylation of hydroquinone to form its mono- and di-ether derivatives is a reaction of high industrial and academic importance. tandfonline.comresearchgate.net Products like 4-methoxyphenol (B1676288) (mequinol) and 1,4-dimethoxybenzene (B90301) are widely used in pharmaceuticals and other industries. tandfonline.com
The primary challenge in this synthesis is controlling the selectivity between mono- and di-alkylation, as well as preventing C-alkylation. tandfonline.com Various catalytic systems have been developed to address this, utilizing alkylating agents such as methanol (B129727) and dimethyl carbonate. tandfonline.comresearchgate.net These systems include:
Acidic and Basic Catalysts: Conventional mineral acids (sulfuric acid, perchloric acid), solid acids, and basic catalysts. tandfonline.comresearchgate.net
Zeolites and Hydrotalcites: These porous materials offer shape selectivity and can favor the formation of the desired product. tandfonline.com
Metal Oxides and Ionic Liquids: These have also been explored for their catalytic activity and potential for selective O-methylation. tandfonline.comresearchgate.net
One reported method for selective monoetherification involves using catalytic amounts of sodium nitrite (B80452) (NaNO₂) under acidic conditions. researchgate.net The proposed mechanism suggests that a semiquinone intermediate, generated in situ, is the key reactive species that undergoes nucleophilic attack by the alcohol. researchgate.net
The table below provides examples of catalyst systems used for the O-alkylation of hydroquinone.
| Catalyst System | Alkylating Agent | Product(s) | Key Features | Reference |
| Brønsted acidic ionic liquids | Methanol | 4-methoxyphenol, 1,4-dimethoxybenzene | Potential for selective monoalkylation | researchgate.net |
| NaNO₂ / H₂SO₄ | Methanol | Mequinol (4-methoxyphenol) | Selective monoetherification in excellent yields | researchgate.net |
| Various heterogeneous catalysts (zeolites, metal oxides) | Methanol, Dimethyl Carbonate | 4-methoxyphenol, 1,4-dimethoxybenzene | Focus on improving selectivity and catalyst recyclability | tandfonline.com |
Friedel-Crafts Alkylation and Acylation
The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a fundamental set of reactions in organic chemistry used to attach substituents to an aromatic ring. wikipedia.org These reactions are broadly categorized into alkylation and acylation, both of which proceed via electrophilic aromatic substitution. wikipedia.org
Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide, alkene, or alcohol using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.orgbyjus.comorganic-chemistry.org The Lewis acid facilitates the formation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the aromatic ring. byjus.com A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group activates the aromatic ring, making it more susceptible to further substitution. organic-chemistry.org
In the context of hydroquinone, alkylation can be directed to introduce one or more alkyl groups onto the benzene ring. For instance, the reaction of hydroquinone with alcohols or olefins in the presence of an excess of dilute sulfuric acid can yield dialkyl hydroquinones. google.com It has been demonstrated that reacting two moles of an alcohol or olefin with one mole of hydroquinone in an aqueous medium leads to excellent yields of the corresponding dialkyl hydroquinone. google.com This method avoids the fire hazards associated with organic solvents and simplifies product purification. google.com The reaction of hydroquinone with tertiary amyl alcohol, for example, produces diamylhydroquinone. google.com
Friedel-Crafts Acylation is the process of adding an acyl group to an aromatic ring, typically using an acyl chloride or an acid anhydride (B1165640) as the acylating agent. wikipedia.orgorganic-chemistry.org Similar to alkylation, a Lewis acid catalyst is required; however, a stoichiometric amount is generally needed because the resulting ketone product forms a stable complex with the catalyst. wikipedia.orgorganic-chemistry.org A key advantage of acylation over alkylation is that the resulting ketone is deactivated, which prevents further substitution reactions on the same ring. organic-chemistry.org The acylium ion (RCO⁺), which acts as the electrophile, is generated through the interaction of the acyl halide with the Lewis acid. This acylium ion is resonance-stabilized and subsequently attacks the aromatic ring.
A notable variation is the photo-Friedel-Crafts acylation , which provides a pathway for the synthesis of acylated hydroquinones. dcu.iemdpi.com This reaction can be performed by irradiating a mixture of a quinone and an aldehyde. mdpi.com For example, the photochemical reaction of 1,4-naphthoquinone (B94277) with various aldehydes can produce a library of 2-acylated 1,4-hydroxynaphthoquinones. mdpi.com This method has been optimized by studying various parameters such as solvents and light sources, and can even be conducted using direct sunlight. mdpi.comresearchgate.net The resulting acylated hydroquinones are often sparingly soluble in solvents like benzene, which can be advantageous as they may precipitate out of the reaction mixture, preventing subsequent reactions. dcu.ie
Table 1: Examples of Friedel-Crafts Reactions with Hydroquinone and its Derivatives
| Reaction Type | Hydroquinone/Derivative | Reagent(s) | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Alkylation | Hydroquinone | Tertiary amyl alcohol | Sulfuric acid, ~40°C | Diamylhydroquinone | google.com |
| Alkylation | Hydroquinone | Tertiary butyl alcohol | 77% Sulfuric acid, 50°C | Dibutyl hydroquinone | google.com |
| Acylation (Photo) | 1,4-Naphthoquinone | Butyraldehyde | UVB light (300 ± 25 nm), Acetone | 2-Butyryl-1,4-naphthohydroquinone | mdpi.com |
| Acylation (Photo) | 1,4-Naphthoquinone | ortho-Substituted benzaldehydes | High-pressure mercury lamp, Benzophenone | Acylated hydroquinones | researchgate.net |
Amination Reactions
Amination reactions are crucial for the synthesis of amino-substituted hydroquinone derivatives. A significant reaction in this category is the conversion of hydroquinone into its mono- and di-amine derivatives. wikipedia.org For example, methylaminophenol, a compound used in photography, is produced by the reaction of hydroquinone with methylamine. wikipedia.orgyoutube.com Similarly, diamines that are utilized as antiozone agents in the rubber industry can be synthesized from the reaction of hydroquinone with aniline. wikipedia.orgyoutube.com
Another powerful method for synthesizing amines is reductive amination . masterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com This method offers a controlled way to form carbon-nitrogen bonds and avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com Common reducing agents for this reaction include sodium borohydride (B1222165) derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com
While direct examples of reductive amination starting from hydroquinone itself are less common in the provided literature, the principle can be applied to its derivatives. For instance, if a hydroquinone derivative contains an aldehyde or ketone functional group, it could be reacted with a primary or secondary amine followed by reduction to yield a more complex amine-containing hydroquinone molecule. This two-step sequence, imine formation followed by hydride reduction, is a versatile strategy for creating complex amines from simpler precursors. youtube.com
Table 2: Examples of Amination Reactions of Hydroquinone
| Hydroquinone | Amine Reagent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Hydroquinone | Methylamine (CH₃NH₂) | Not specified | Methylaminophenol (HOC₆H₄NHCH₃) | wikipedia.orgyoutube.com |
| Hydroquinone | Aniline (C₆H₅NH₂) | Not specified | C₆H₄(N(H)C₆H₅)₂ | wikipedia.org |
Synthesis of Hydroquinone Conjugates and Hybrid Molecules
The synthesis of conjugates and hybrid molecules incorporating a hydroquinone moiety is a significant area of research, particularly in medicinal chemistry, for the discovery of new compounds with enhanced biological activities. nih.govmdpi.com This strategy involves combining the hydroquinone scaffold with other pharmacologically active structures. mdpi.com
One approach is the synthesis of hydroquinone esters . A series of hydroquinone-benzoyl ester analogs have been synthesized by reacting hydroquinone with various substituted benzoyl chlorides. nih.gov This acylation reaction typically yields a mixture of mono- and di-substituted products, which can be separated by column chromatography. nih.gov This "scaffold hybridization" strategy aims to create novel, highly efficient, and low-toxicity molecules, such as tyrosinase inhibitors. nih.gov
Another powerful strategy is the creation of hydroquinone-chalcone-pyrazoline hybrids . A novel series of these hybrid molecules has been synthesized with potential antitumor activity. mdpi.comnih.gov The synthesis involves a multi-step process that may include:
Protection of the hydroquinone hydroxyl groups.
A base-catalyzed Claisen-Schmidt condensation to form the chalcone (B49325) structure.
Reaction with hydrazine (B178648) hydrate (B1144303) to form the pyrazoline ring.
Deprotection to yield the final hybrid molecule. mdpi.com
For example, a new series of chalcone-hydroquinone hybrids was synthesized by performing an isosteric replacement of the aryl group of the chalcone with a furanyl heterocycle. mdpi.com Subsequent modification of the α,β-unsaturated carbonyl system led to novel pyrazoline-1,4-benzohydroquinone hybrids. mdpi.com
Additionally, hydroquinone-based derivatization reagents have been developed for the quantification of amines. nih.gov Reagents such as 2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester (NDTE) and homogentisic gamma-lactone tetrahydropyranyl ether (HLTE) react with primary and secondary amines to form products with an electrochemically active hydroquinone moiety. nih.gov
Table 3: Examples of Hydroquinone Conjugate and Hybrid Molecule Synthesis
| Hybrid Type | Starting Materials | Key Reaction Steps | Resulting Hybrid Structure | Reference |
|---|---|---|---|---|
| Hydroquinone-Benzoyl Ester | Hydroquinone, Substituted benzoyl chloride | Acylation | Hydroquinone-benzoyl ester analogs | nih.gov |
| Hydroquinone-Chalcone-Pyrazoline | 1,4-Benzohydroquinone, Chalcone, Furane, Pyrazoline scaffolds | Isosteric substitution, Modification of α,β-unsaturated carbonyl system | Pyrazoline-1,4-benzohydroquinone (PIBHQ) hybrids | mdpi.comnih.gov |
| Amine Derivatization Reagent | 2,5-Dihydroxyphenylacetic acid derivatives | Esterification, Etherification | NDTE and HLTE reagents | nih.gov |
Molecular Structure, Conformation, and Intermolecular Interactions
Conformational Analysis Studies
The flexibility of the hydroquinine (B45883) molecule allows it to adopt different spatial arrangements, or conformations. This conformational landscape is critical as it can significantly impact the molecule's reactivity and its ability to interact with other molecules.
Various spectroscopic techniques have been employed to investigate the conformational isomers of this compound. Zero-kinetic-energy (ZEKE) photoelectron spectroscopy has been utilized to differentiate between the cis and trans conformers of the this compound-water complex. These isomers exhibit differences in the Franck-Condon activity of certain ring modes, which serves as a diagnostic tool for their identification. nih.gov
Gas-phase studies using resonantly enhanced multiphoton ionization (REMPI) spectroscopy, coupled with hole-burning spectroscopy, have been instrumental in identifying the number of possible stable conformers of the this compound dimer formed under jet-cooled conditions. The rich low-frequency transitions observed in the REMPI spectrum are indicative of a significant change in geometry upon electronic excitation. nih.gov
Raman spectroscopy has also been used to detect this compound, with specific Raman bands associated with its molecular vibrations being identifiable. researchgate.net Furthermore, spectroscopic techniques such as ¹H NMR are used to study intramolecular hydrogen bonding, which is intrinsically linked to the conformational preferences of this compound derivatives. wpmucdn.comnih.gov
Table 2: Spectroscopic Techniques for this compound Conformation Analysis This interactive table outlines various spectroscopic methods and their applications in studying this compound conformations.
| Spectroscopic Technique | Information Obtained | Reference |
|---|---|---|
| ZEKE Spectroscopy | Differentiation of cis and trans conformers in complexes. | nih.gov |
| REMPI Spectroscopy | Identification of stable conformers of dimers in the gas phase. | nih.gov |
| Raman Spectroscopy | Detection and identification based on vibrational modes. | researchgate.net |
| ¹H NMR Spectroscopy | Probing intramolecular hydrogen bonds and conformational preferences in solution. | wpmucdn.comnih.gov |
Computational chemistry provides powerful tools for exploring the conformational landscapes of molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine the geometries and relative energies of different conformers. nih.govnih.gov
For instance, in studies of o-carbonyl hydroquinones, theoretical calculations have been correlated with experimental NMR data to understand the characteristics of intramolecular hydrogen bonds, which in turn dictate the preferred conformation. nih.gov These computational models can predict the most stable conformations and the energy barriers between them.
Molecular dynamics (MD) simulations are another key computational technique used to study the dynamic nature of molecules and how their conformations change over time. In the context of this compound derivatives interacting with biological targets, MD simulations can reveal how conformational flexibility influences binding and inhibitory activity. rsc.org These simulations can help in understanding the entropic penalties associated with the binding of flexible versus rigid ligands. ijbbb.org
The conformational flexibility of this compound and its derivatives has a direct impact on their chemical reactivity. The spatial arrangement of the hydroxyl groups and the aromatic ring can influence their accessibility and reactivity in various chemical transformations. acs.orgresearchgate.net
A notable example is in the field of enzyme inhibition. The design of this compound-based inhibitors with conformationally constrained substituents has been explored to enhance their potency. The rationale is that a more rigid molecule will have a lower entropic penalty upon binding to a target protein, leading to a more favorable binding energy. ijbbb.org Studies on this compound derivatives as inhibitors of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) have shown that limiting conformational flexibility by introducing cyclic substituents can lead to highly potent inhibitors. ijbbb.org
Furthermore, the reactivity of the quinone/hydroquinine redox couple can be influenced by how the molecule is tethered to a surface, a factor that is related to its accessible conformations. The rate of nucleophilic addition to a quinone headgroup in a self-assembled monolayer was found to be significantly faster when attached via a delocalized bridge compared to a saturated alkane chain, suggesting that the electronic communication and conformational orientation dictated by the linker play a crucial role. wikipedia.org
Investigations of Intermolecular Forces
The behavior of this compound in both solid and solution states is heavily influenced by intermolecular forces, with hydrogen bonding being a particularly prominent interaction.
In solution, hydrogen bonding continues to be a key interaction. ¹H NMR studies have been used to investigate the formation of quinhydrone (B85884) complexes between quinones and hydroquinones, which are stabilized by a combination of hydrogen bonding and charge-transfer interactions. researchgate.net The presence of intramolecular hydrogen bonds in o-carbonyl hydroquinones has been shown to be a key factor in their molecular structure and has been studied using both experimental NMR data and theoretical calculations. nih.gov These intramolecular hydrogen bonds can influence the electronic properties and, consequently, the reactivity of the molecule. nih.govnih.gov The strength of these hydrogen bonds can be modulated by the molecular structure and the solvent environment. researchgate.netnih.gov
π-π Stacking and Van der Waals Forces
The planar, electron-rich quinoline (B57606) ring system of this compound is the primary site for π-π stacking interactions. In the solid state and in complexes, cinchona alkaloids like this compound arrange themselves to facilitate these stabilizing, non-covalent bonds. While specific crystal structure analysis for this compound is not extensively detailed in readily available literature, the behavior of its close analogue, quinine (B1679958), provides a robust model. In derivatives of quinine, the quinoline rings often engage in offset or parallel-displaced π-π stacking arrangements. This type of interaction is crucial for the mechanism of action of some quinoline-containing antimalarial drugs, where they are thought to interact with the porphyrin ring of heme through π-π stacking. nih.gov
The relative contributions of different intermolecular interactions can be quantified using computational methods. For instance, in various co-crystals, the breakdown of close contacts reveals the prevalence of these weaker interactions in guiding the assembly of molecules.
Table 1: Representative Intermolecular Contact Contributions in Molecular Crystals This table illustrates typical contributions of various forces in organic co-crystals, providing a framework for understanding the forces at play in this compound.
| Interaction Type | Typical Contribution to Hirshfeld Surface |
|---|---|
| H···H | > 40% |
| C···H / H···C | > 20% |
| O···H / H···O | < 15% |
Note: Data is generalized from studies on organic co-crystals and serves as an illustrative example. researchgate.netrsc.org
Charge Transfer and Electrostatic Potential Analysis
The distribution of electrons within the this compound molecule is uneven, leading to a distinct molecular electrostatic potential (MEP). The MEP map is a valuable tool for predicting molecular reactivity and intermolecular interactions by visualizing electron-rich (negative potential) and electron-poor (positive potential) regions. numberanalytics.comyoutube.com
Computational studies on the analogous molecule quinine show characteristic electrostatic features. researchgate.netscirp.org The regions around the electronegative quinuclidine (B89598) nitrogen and the hydroxyl oxygen atom exhibit a high concentration of negative electrostatic potential (typically colored red or orange on an MEP map). These sites are nucleophilic and act as hydrogen-bond acceptors. Conversely, the hydrogen atom of the hydroxyl group presents a region of positive electrostatic potential (colored blue), making it a hydrogen-bond donor site. researchgate.netscirp.org The aromatic quinoline ring itself shows a distribution of charge, with the π-electron cloud generally creating a region of negative potential above and below the plane of the rings. researchgate.net
Table 2: Calculated Electrostatic Potential Values at Key Sites for Quinine As a close analogue, these values provide insight into the likely electrostatic environment of this compound.
| Molecular Site | Electrostatic Potential (Vs,max or Vs,min) | Characteristic |
|---|---|---|
| Quinuclidine Nitrogen | Negative | Nucleophilic / H-bond acceptor |
| Hydroxyl Oxygen | Negative | Nucleophilic / H-bond acceptor |
Note: Specific values are dependent on the computational method and basis set used. The table reflects general findings from quantum chemical calculations on quinine. scirp.org
Charge transfer (CT) is a phenomenon where an electron is transferred from a donor molecule to an acceptor, often forming a colored complex. Cinchona alkaloids, including quinine, have been shown to form charge-transfer complexes with suitable acceptors like iodine. nih.gov The formation of these complexes can be detected spectrophotometrically and indicates the electron-donating capability of the alkaloid, which is attributed primarily to the lone pair of electrons on the nitrogen atoms and the π-system of the quinoline ring. nih.govacs.org The quinuclidine moiety, in particular, acts as a good electron donor, which can lead to the appearance of a charge-transfer emission band in spectroscopic studies. acs.org
Chemical Reactivity and Reaction Mechanisms of Hydroquinone
Redox Chemistry and Electron Transfer Pathways
The core of hydroquinone's chemical activity lies in its redox chemistry, which involves the transfer of electrons. This ability to easily undergo oxidation is fundamental to many of its uses.
Oxidation to Benzoquinone and Semiquinone Intermediates
The oxidation of hydroquinone (B1673460) (H₂Q) to p-benzoquinone (Q) is a stepwise process that involves the transfer of two electrons and two protons. jackwestin.comresearchgate.net This reaction proceeds through a critical intermediate species known as a semiquinone radical (HQ•). researchgate.netut.ac.irnih.gov
The initial step is the loss of one electron and one proton from the hydroquinone molecule, forming the semiquinone radical. ut.ac.ir This species is a free radical, meaning it has an unpaired electron, which makes it highly reactive. ut.ac.irnih.gov The second step involves the removal of a second electron and a second proton from this semiquinone radical to yield the final, stable oxidized product, p-benzoquinone. researchgate.netnih.gov
H₂Q ⇌ HQ• + H⁺ + e⁻ (Formation of semiquinone radical)
HQ• ⇌ Q + H⁺ + e⁻ (Formation of p-benzoquinone)
This two-electron, two-proton process is a hallmark of quinone chemistry and is central to its function in various chemical and biological systems. jackwestin.com
Reversibility of Redox Processes
A significant aspect of the hydroquinone/benzoquinone system is the reversibility of the redox reaction. jackwestin.comharvard.eduresearchgate.net Just as hydroquinone can be oxidized to p-benzoquinone, p-benzoquinone can be reduced back to hydroquinone by accepting two electrons and two protons. jackwestin.com This reversible nature is key to its role as a reducing agent and antioxidant and is exploited in applications like redox flow batteries. harvard.eduresearchgate.net
The excellent electrochemical reversibility makes the hydroquinone and benzoquinone couple effective as mediating agents in various processes. mdpi.com This property allows them to reversibly transfer electrons and protons, facilitating a wide range of applications. mdpi.com
| Process | Reactant | Product(s) | Key Feature |
| Oxidation | Hydroquinone (H₂Q) | p-Benzoquinone (Q) + 2H⁺ + 2e⁻ | Involves semiquinone intermediate |
| Reduction | p-Benzoquinone (Q) + 2H⁺ + 2e⁻ | Hydroquinone (H₂Q) | Reverses the oxidation process |
Mechanism of Autoxidation and Polymerization
Hydroquinone can undergo autoxidation, a reaction with molecular oxygen, particularly in alkaline solutions. ut.ac.irnih.gov The process is complex and can be catalyzed by factors like pH and the presence of metal ions. ut.ac.irnih.govnih.gov The rate of autoxidation increases as the pH increases. nih.gov
The mechanism often begins with the deprotonation of hydroquinone, making it more susceptible to oxidation by oxygen. This reaction generates the semiquinone radical and a superoxide (B77818) radical, initiating a chain reaction. nih.gov The products of hydroquinone autoxidation are typically the corresponding quinone and hydrogen peroxide. ut.ac.ir
Under certain conditions, the reactive semiquinone intermediates formed during oxidation can lead to polymerization. mdpi.com This process, known as electropolymerization when initiated electrochemically, can form a solid redox-active polymer called polyhydroquinone (PHQ) on a substrate. mdpi.com This polymerization is a result of the reactivity of the hydrogen atoms on the benzene (B151609) ring. ut.ac.ir
Aromatic Substitution Reactions
The electron-rich aromatic ring of hydroquinone, activated by the two hydroxyl groups, readily participates in electrophilic aromatic substitution reactions. These reactions involve the replacement of a hydrogen atom on the ring with an electrophile.
Electrophilic Aromatic Substitution (e.g., Alkylation, Acylation)
Hydroquinone can undergo Friedel-Crafts alkylation and acylation, which are classic examples of electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com
Alkylation : This reaction introduces an alkyl group to the hydroquinone ring. It is typically performed using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgnih.govlibretexts.org The reaction proceeds by forming a carbocation electrophile that is then attacked by the electron-rich aromatic ring. libretexts.orglibretexts.org
Acylation : This process introduces an acyl group (R-C=O) to the ring. It involves reacting hydroquinone with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is also a key method for forming carbon-carbon bonds with an aromatic ring. masterorganicchemistry.com
Regioselectivity in Substituted Hydroquinone Formation
The directing effect of the two hydroxyl groups on the hydroquinone ring is a crucial factor in determining the position of incoming substituents. The hydroxyl groups are strong activating groups and are known as ortho-, para-directors. youtube.comlibretexts.org
In electrophilic aromatic substitution of hydroquinone, the incoming electrophile is directed to the positions ortho (adjacent) to the hydroxyl groups. Since the para (opposite) positions are already occupied by the hydroxyls, substitution occurs at one of the four available and equivalent ortho positions (carbons 2, 3, 5, and 6). This high degree of regioselectivity is due to the stabilization of the reaction intermediate (the arenium ion) through resonance, where the lone pairs on the oxygen atoms can help delocalize the positive charge. youtube.comlibretexts.org For substituted hydroquinones, monoetherification, for instance, can occur with complete regioselectivity towards the less sterically hindered phenolic -OH group. researchgate.net
Role as an Antioxidant and Polymerization Inhibitor
Hydroquinone's chemical behavior is largely dictated by its ability to act as a reducing agent and a radical scavenger. This reactivity is central to its function as both an antioxidant and an inhibitor of polymerization reactions.
Hydroquinone is an effective scavenger of free radicals, a property that underlies its antioxidant activity. patsnap.com The primary mechanism involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing the radical and preventing it from causing oxidative damage. This process is an example of proton-coupled electron transfer. researchgate.net
The antioxidant efficacy of hydroquinone is evident in its ability to scavenge various reactive oxygen species (ROS), including hydroxyl (•OH) and hydroperoxyl (•OOH) radicals. researchgate.net Studies have demonstrated its capacity to inhibit lipid peroxidation and reduce stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govresearchgate.net For instance, at a concentration of 500µg/ml, hydroquinone has been shown to reduce DPPH by approximately 82.29%. researchgate.net Its ability to scavenge nitric oxide radicals and inhibit superoxide radicals further underscores its broad-spectrum antioxidant capabilities. researchgate.net
The general mechanism can be summarized as follows:
HQ + R• → SQ• + RH (where HQ is hydroquinone, R• is a free radical, and SQ• is the semiquinone radical)
SQ• + R• → Q + RH (where Q is p-benzoquinone)
This two-step process allows a single molecule of hydroquinone to neutralize two free radicals, making it an efficient antioxidant.
Hydroquinone is widely used as a polymerization inhibitor for monomers susceptible to radical-initiated polymerization, such as acrylic acid, methyl methacrylate, and styrene. wikipedia.orgnih.gov Its inhibitory action stems from the same free radical scavenging mechanism that accounts for its antioxidant properties. wikipedia.org
In the context of polymerization, the process is typically initiated by free radicals generated from an initiator compound. These radicals then react with monomer units to start the growth of a polymer chain. Hydroquinone intervenes by reacting with these initiating radicals or the growing polymer chain radicals, effectively terminating the polymerization process. researchgate.neteastman.com
The mechanism of inhibition often requires the presence of oxygen. eastman.comchempoint.com The initial free radical (R•) reacts with oxygen to form a peroxy free radical (ROO•). Hydroquinone then donates a hydrogen atom to this peroxy radical, forming a stable complex and preventing the peroxy radical from initiating polymerization. eastman.comchempoint.com This complex can then react with another peroxy free radical to form a stable, non-radical compound. eastman.comchempoint.com
The effectiveness of hydroquinone as a polymerization inhibitor is crucial for the safe storage and transportation of reactive monomers, preventing premature and uncontrolled polymerization which can be an exothermic and hazardous process. nih.gov
Table 1: Efficacy of Hydroquinone in Radical Scavenging
| Radical Type | Concentration of Hydroquinone | Scavenging/Inhibition Percentage |
|---|---|---|
| DPPH | 500 µg/ml | ~82.29% |
| Superoxide Radicals | 400 µg/ml | 43.13% |
| Nitric Oxide Radicals | 2.0 mg/ml | 45.31% |
| Lipid Peroxidation | 2.0 mg/ml | 84.37% |
| Deoxy-D-ribose degradation (by OH•) | 5.0 µg/ml | 29.33% |
Data sourced from in vitro studies. researchgate.net
The antioxidant capabilities of hydroquinone can be enhanced when used in combination with other compounds, leading to synergistic effects. This is particularly relevant in formulations where stability and potent antioxidant activity are desired.
For instance, in dermatological preparations, hydroquinone has been formulated with other antioxidants to improve its stability and efficacy. nih.gov One study highlighted a formulation containing hydroquinone with an innovative antioxidant that showed greater resistance to browning, an indicator of oxidation. nih.gov
The synergistic effect often arises from the ability of the co-antioxidant to regenerate hydroquinone from its oxidized form (p-benzoquinone) back to its active, reduced state. This recycling process allows hydroquinone to continue scavenging free radicals, thus prolonging its antioxidant effect. Ascorbic acid (Vitamin C) is a well-known example of a compound that can exhibit this synergistic relationship with other phenolic antioxidants.
Chemical Degradation Pathways and Stability Studies
Hydroquinone is susceptible to degradation, primarily through oxidation, which can be influenced by factors such as pH, light, temperature, and the presence of metal ions. nih.govnih.goviwaponline.com The primary degradation product of hydroquinone is p-benzoquinone, which is formed upon the loss of two electrons and two protons. This oxidation is often accompanied by a color change, typically a browning of the solution, which serves as a visual indicator of degradation. nih.gov
The degradation pathway can proceed further, with the opening of the aromatic ring to form various organic acids and eventually leading to mineralization (degradation to CO₂ and water) under certain conditions. mdpi.comresearchgate.netresearchgate.net Intermediates in the degradation pathway can include 1,2,4-benzenetriol (B23740) and ultimately maleic and oxalic acids. researchgate.net
Stability studies are crucial for applications where hydroquinone is used, as its degradation can lead to a loss of efficacy. Research has focused on developing more stable formulations. For example, encapsulating hydroquinone in solid lipid nanoparticles (SLNs) has been shown to significantly improve its physicochemical stability over several months. nih.gov Similarly, microemulsion-based systems have demonstrated the ability to maintain the chemical stability of hydroquinone, with formulations showing good thermodynamic stability and retaining over 99% of the active compound after six months of storage. wisdomlib.org
The pH of the solution is a critical factor in the stability of hydroquinone. It is generally more stable in acidic conditions, with degradation rates increasing in neutral and alkaline environments. nih.goviwaponline.com For instance, studies on hydroquinone degradation via microelectrolysis showed a much more favorable degradation (removal) rate at an acidic pH of 3 compared to neutral or alkaline conditions. iwaponline.com
Table 2: Factors Influencing Hydroquinone Stability
| Factor | Effect on Stability | Notes |
|---|---|---|
| Light | Decreases stability | Promotes oxidation. |
| High Temperature | Decreases stability | Accelerates oxidation rate. nih.gov |
| High pH (Alkaline) | Decreases stability | More favorable for oxidation. nih.goviwaponline.com |
| Oxygen | Decreases stability | Essential for the primary oxidation pathway. eastman.com |
| Metal Ions | Can decrease stability | Can catalyze oxidation reactions. nih.goviwaponline.com |
| Formulation | Can increase stability | Encapsulation (e.g., in SLNs or microemulsions) can protect against degradation. nih.govwisdomlib.org |
Spectroscopic and Chromatographic Characterization
Advanced Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of hydroquinone (B1673460) and its related compounds, enabling their separation from complex mixtures for accurate measurement.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of hydroquinone and its derivatives due to its versatility and efficiency. google.com Reversed-phase HPLC, often employing octadecylsilane (B103800) (ODS, C18) columns, is a common approach. nih.gov The separation is typically achieved using a mobile phase consisting of a polar solvent system, such as a methanol (B129727)/water or acetonitrile (B52724)/water mixture, often with pH adjustment to optimize peak shape and resolution. nih.gov For instance, a mobile phase of water and methanol (70:30, pH 5.0) has been successfully used. researchgate.net UV detection is standard for quantification, with the wavelength of maximum absorbance for hydroquinone frequently set around 289 nm to 295 nm. mt.comscribd.com
Method validation is a critical aspect of developing reliable HPLC assays. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). Linearity is typically established across a specific concentration range, with correlation coefficients (r²) greater than 0.999 demonstrating a strong relationship between concentration and detector response. nih.govmdpi.com For example, one method demonstrated linearity in the range of 6.0-30.0 µg/mL with a correlation coefficient of 0.9999. innovareacademics.in The precision of HPLC methods is assessed through intra-day and inter-day variability, with relative standard deviation (RSD) values typically below 2% being acceptable. nih.gov
Table 1: Examples of HPLC Methods for Hydroquinone Analysis This table is interactive. You can sort and filter the data.
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|---|
| RP-C18 | Water/Methanol (70:30), pH 5.0 | Not Specified | 0.16 | 0.53 | researchgate.net |
| ODS Column (C18) | Water/Ethanol (B145695) (45:55) | 295 | Not Specified | Not Specified | chrom-china.com |
| Primesep 100 | Water/Acetonitrile (MeCN) with Sulfuric Acid | 300 | Not Specified | Not Specified | |
| RP-18 | Methanol/Water (20:80, v/v) | 302 (1st derivative) | 0.08 | 0.26 | innovareacademics.in |
| Hypersil® ODS C18 | Methanol/Water (40:60) | 289 | 0.01 | 0.1 | nih.gov |
The separation of hydroquinone from its structural isomers, catechol (1,2-dihydroxybenzene) and resorcinol (B1680541) (1,3-dihydroxybenzene), is a common analytical challenge. HPLC methods have been developed to simultaneously determine these compounds. One such method uses a C18 column with gradient elution and variable-wavelength fluorimetric detection, achieving baseline separation of hydroquinone, catechol, and phenol (B47542) in under 15 minutes. nih.gov Another approach utilizes a mobile phase of a potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile (95:5) to effectively separate hydroquinone, p-benzoquinone, pyrogallol, and resorcinol. google.com
Arbutin (B1665170), a glucoside derivative of hydroquinone, exists as two isomers: α-arbutin and β-arbutin. nih.gov While reversed-phase chromatography can separate arbutin from the less polar hydroquinone, the separation of the highly similar α- and β-arbutin isomers is often unsatisfactory with these methods. nih.govnih.gov Hydrophilic-Interaction Chromatography (HILIC) has emerged as a superior technique for this purpose. Using a Cyclobond I 2000 column with an acetonitrile/water (92/8, v/v) mobile phase, baseline separation of α- and β-arbutin can be achieved in less than 10 minutes. nih.govnih.gov This HILIC method has proven to be sensitive and repeatable for quantifying these isomers in various products. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the analysis of hydroquinone and its derivatives, offering high sensitivity and specificity. gxu.edu.cn However, due to the low volatility of compounds like hydroquinone and arbutin, a derivatization step is typically required before GC analysis. nih.gov N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common derivatization reagent that increases the volatility of the analytes, making them suitable for GC-MS. nih.gov
The GC-MS method has been successfully applied to the simultaneous determination of arbutin and hydroquinone in complex matrices like herbal products. nih.gov In one validated method, the retention times for derivatized hydroquinone and arbutin were 5.44 and 11.32 minutes, respectively. nih.gov The use of selected ion monitoring (SIM) mode enhances the selectivity of the analysis, with characteristic mass-to-charge ratios (m/z) of 254 for derivatized arbutin and 239 for derivatized hydroquinone being used for quantification. nih.gov This method demonstrated excellent sensitivity, with a limit of quantification (LOQ) of 0.093 ng/mL for hydroquinone. nih.govresearchgate.net
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative identification of hydroquinone. aseancosmetics.org The technique involves spotting an extract of the sample onto a stationary phase, such as a silica (B1680970) gel plate, and developing it with a suitable mobile phase. scribd.comaseancosmetics.org One common system uses a mobile phase of n-Hexane and Acetone (B3395972) (3:2 ratio). scribd.comaseancosmetics.org
After development, the spots are visualized, typically under UV light (254 nm), where hydroquinone will appear as a dark spot against a fluorescent background. aseancosmetics.org Further confirmation can be achieved by using spray reagents. A 5% (w/v) solution of phosphomolybdic acid in ethanol or an ammoniacal silver nitrate (B79036) solution can be used, which imparts a specific color to the hydroquinone spot. aseancosmetics.org The position of the spot is characterized by its retention factor (Rf value), which is compared to that of a standard hydroquinone sample run on the same plate. aseancosmetics.orgresearchgate.net For example, using an eluent ratio of methanol to ethyl acetate (B1210297) (3:7), an Rf value of 0.7 has been reported for hydroquinone. researchgate.net
Spectrophotometric Analysis and Method Development
Spectrophotometric methods, particularly UV-Visible spectrophotometry, are fundamental in the quantitative analysis of hydroquinone, valued for their simplicity, speed, and accessibility.
UV-Visible spectrophotometry is a widely used technique for the quantification of hydroquinone in various formulations. ubmg.ac.id The method is based on the principle that hydroquinone absorbs light in the UV region of the electromagnetic spectrum. The analysis is typically performed by measuring the absorbance of a solution at the wavelength of maximum absorption (λmax). For hydroquinone, the λmax is consistently reported to be around 289 nm to 293 nm in solvents like methanol or phosphate buffer. mt.comnih.govmdpi.cominnovareacademics.in
A standard calibration curve is constructed by plotting the absorbance values of several standard solutions of known concentrations against their respective concentrations. nih.gov This curve, which should demonstrate linearity in accordance with Beer-Lambert's law, is then used to determine the concentration of hydroquinone in an unknown sample by measuring its absorbance. innovareacademics.in The method is validated for linearity, accuracy, and precision. nih.gov For instance, a validated UV spectrophotometric method for hydroquinone in a liposomal formulation showed linearity in the concentration range of 1-50 µg/mL with a regression coefficient of 0.9998. nih.gov The limits of detection (LOD) and quantification (LOQ) for this method were found to be 0.24 µg/mL and 0.72 µg/mL, respectively. nih.gov
Redox Reaction-Based Spectrophotometric Methods
Spectrophotometry represents a widely utilized analytical technique for the determination of hydroquinone. Methods based on redox reactions are particularly common due to the facile oxidation of hydroquinone to p-benzoquinone. These methods are often simple, rapid, and cost-effective. nih.govjournalofchemistry.org The general principle involves the oxidation of hydroquinone by an oxidizing agent, leading to the formation of a colored product that can be quantified by measuring its absorbance at a specific wavelength. journalofchemistry.orgjocpr.com
Several oxidizing agents have been employed for this purpose. For instance, a sensitive and economical UV/Visible spectrophotometric method uses ammonium (B1175870) meta-vanadate as a catalyst to oxidize hydroquinone to p-benzoquinone in the presence of oxygen. nih.govresearchgate.net The resulting p-benzoquinone exhibits a higher UV absorbance than hydroquinone, allowing for its determination at trace levels. nih.govresearchgate.net Under optimal conditions, this method demonstrates linearity in the concentration range of 0.025-2.00 μg/mL at a wavelength of 245.5 nm. nih.gov
Another approach involves the use of potassium permanganate (B83412) (KMnO4) in an alkaline medium to convert hydroquinone to p-benzoquinone. jocpr.com The resulting colored product is measured at 610 nm. jocpr.com This flow injection analysis (FIA) method has been successfully applied to pharmaceutical formulations. jocpr.com Similarly, ammonium molybdate (B1676688) in an acidic medium can serve as an oxidizing agent. journalofchemistry.org In this reaction, Mo(VI) is reduced to Mo(V), producing a colored species that can be detected. journalofchemistry.orgsemanticscholar.org This particular method showed a linear range between 10-100 μg/mL at 580 nm. journalofchemistry.org
The choice of oxidizing agent and reaction conditions, such as pH and solvent, significantly influences the sensitivity and selectivity of the assay. nih.govjocpr.com
Table 1: Comparison of Redox Reaction-Based Spectrophotometric Methods for Hydroquinone Determination
| Oxidizing Agent | Medium | Wavelength (λmax) | Linear Range | Reference |
|---|---|---|---|---|
| Ammonium meta-vanadate | 2-propanol/water | 245.5 nm | 0.025–2.00 μg/mL | nih.gov |
| Potassium permanganate (KMnO4) | Alkaline | 610 nm | 1–26 μg/mL | jocpr.com |
| Ammonium molybdate | Acidic (H2SO4) | 580 nm | 10–100 μg/mL | journalofchemistry.org |
| Iron(III) with phenanthroline | - | 490-530 nm | 0.1-6.0 mg/L | semanticscholar.org |
Mass Spectrometry in Hydroquinone Research
Mass spectrometry (MS) is a powerful analytical tool for the characterization and structural elucidation of hydroquinone and its derivatives. researchgate.net It provides crucial information on the molecular weight and fragmentation patterns of analytes, facilitating their identification. Various ionization techniques have been coupled with mass spectrometry for the analysis of hydroquinones, including electrospray ionization (ESI), gas chromatography-mass spectrometry (GC-MS), and atmospheric pressure chemical ionization (APCI). researchgate.netnih.govresearching.cn
Electrospray Ionization Mass Spectrometry (ESI-MS) for Derivative Identification
Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of polar and thermally labile compounds, including many hydroquinone derivatives. researchgate.netresearchgate.net The technique can be operated in both positive and negative ion modes to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. researchgate.netresearchgate.net
The fragmentation behavior of hydroquinone derivatives under ESI-MS has been systematically studied. researchgate.netnih.gov For example, the fragmentation patterns of various di-, tri-, and tetracyclic hydroquinones have been rationalized through mechanisms such as homolytic cleavage, rearrangements, and dehydrations. researchgate.net In the analysis of hydroquinone glycosides, characteristic fragmentation occurs through the cleavage of the O-glycosidic bond, producing aglycone ions. nih.gov The relative abundance of these fragment ions can be used to differentiate between isomers. nih.gov
In negative ion mode, ESI-MS of hydroquinone typically shows an intense peak for the deprotonated species [M-H]⁻ at m/z 109. researchgate.net However, under certain conditions, gas-phase reactions can occur. For instance, the attachment of molecular oxygen to deprotonated hydroquinone has been observed during ion-mobility mass spectrometry, leading to an adduct at m/z 141. acs.org This selective oxygen addition can be used to differentiate hydroquinone from its isomers, catechol and resorcinol. acs.org
Application in Characterizing Reaction Products and Impurities
Mass spectrometry is an indispensable tool for characterizing the products of chemical reactions involving hydroquinone and for identifying impurities in various matrices. gxu.edu.cnnih.gov For example, GC-MS has been developed for the simultaneous determination of arbutin (a hydroquinone glycoside) and hydroquinone in herbal products and plant extracts. nih.govnih.gov This technique often involves a derivatization step to increase the volatility and sensitivity of the analytes. nih.gov
ESI-MS is used to monitor the progress of reactions, such as the synthesis of hydroquinone ester derivatives, by identifying the target compounds and any by-products. nih.gov In complex matrices like PM2.5, urine, and serum, derivatization with reagents like cysteamine (B1669678) can improve the ionization efficiency of quinones for analysis by wooden-tip ESI-MS, allowing for their rapid determination. gxu.edu.cn The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural confirmation of the identified compounds. researchgate.netnih.gov For instance, the fragmentation of hydroquinone glycosides can reveal information about the sugar units and their linkage to the aglycone. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unequivocal structural characterization of hydroquinone and its derivatives. researchgate.netrsc.org Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete structural assignment of molecules. researchgate.netnih.gov
In the ¹H NMR spectrum of hydroquinone, the aromatic protons typically appear as a singlet due to the molecule's symmetry, with a chemical shift value around 6.8 ppm in solvents like D₂O. chemicalbook.combmrb.io The hydroxyl protons give rise to a separate signal whose chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum of hydroquinone also reflects its symmetry. In DMSO-d₆, signals for the carbon atoms are observed at approximately 116 ppm (for the carbons bearing a hydrogen) and 150 ppm (for the carbons attached to the hydroxyl groups). rsc.orghmdb.ca
For more complex hydroquinone derivatives, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.net These techniques help to establish correlations between protons and carbons, which is essential for assigning the regiochemistry of substituted hydroquinones. researchgate.net The presence of intramolecular hydrogen bonding in certain o-carbonyl hydroquinone derivatives can be assessed by ¹H-NMR, as it significantly affects the chemical shift of the hydroxyl proton. researchgate.net
Table 2: Typical NMR Chemical Shifts (δ) for Hydroquinone
| Nucleus | Solvent | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H (aromatic) | D₂O | 6.812 | bmrb.io |
| ¹H (aromatic) | H₂O | ~6.7 | hmdb.ca |
| ¹³C (C-H) | DMSO-d₆ | ~116 | rsc.org |
| ¹³C (C-OH) | DMSO-d₆ | ~150 | rsc.org |
| ¹³C | D₂O | 119.08 | bmrb.io |
Table of Compounds Mentioned
| Compound Name |
|---|
| Hydroquinone |
| p-Benzoquinone |
| Ammonium meta-vanadate |
| Potassium permanganate |
| Ammonium molybdate |
| Arbutin |
| Catechol |
| Resorcinol |
| Cysteamine |
| Tyrosine |
| Melanin (B1238610) |
| Methanol |
| 2-propanol |
| Sulphuric acid |
| Iron(III) |
Computational Chemistry and Theoretical Modeling of Hydroquinone
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods, rooted in the principles of quantum mechanics, offer a "first-principles" approach to understanding the electronic structure and energetics of molecular systems. These calculations have been instrumental in characterizing the fundamental interactions and properties of hydroquinone (B1673460).
Assessment of Intermolecular Interaction Energies (e.g., Hydroquinone-Benzene Clusters)
High-level ab initio calculations have been employed to meticulously evaluate the interaction between hydroquinone and benzene (B151609) molecules. Studies utilizing Møller-Plesset second-order perturbation theory (MP2) at the complete basis set limit, as well as the coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), have provided a detailed picture of these non-covalent interactions.
The binding energy of the hydroquinone-benzene cluster has been calculated to be larger than that of the benzene dimer, indicating a significant attractive force. nih.gov Two primary conformations, a T-shaped cluster (T-a) and a parallel conformation (P-a), have been identified and found to be nearly isoenergetic. nih.gov The primary source of attraction in these clusters is the dispersion interaction, which is a result of electron correlation. nih.gov While electrostatic interactions are less dominant, they play a crucial role in determining the specific orientation of the molecules within the cluster.
To provide a clearer understanding of these interaction energies, the following table summarizes key findings from computational studies:
| Interacting Molecules | Computational Method | Calculated Interaction Energy (kcal/mol) | Key Finding |
| Hydroquinone-Benzene | MP2/complete basis set limit & CCSD(T) | Not explicitly stated in the abstract, but noted as larger than the benzene dimer. | The T-shaped and parallel conformations are nearly isoenergetic, with dispersion being the main attractive force. nih.gov |
| Benzene-Methane | MP2/basis set limit & CCSD(T) | -1.45 | Dispersion is the primary source of attraction. researchgate.net |
| Benzene-Ethane | MP2/basis set limit & CCSD(T) | -1.82 | Dispersion is the major attractive force. researchgate.net |
| Benzene-Ethylene | MP2/basis set limit & CCSD(T) | -2.06 | Both dispersion and electrostatic interactions are important. researchgate.net |
| Benzene-Acetylene | MP2/basis set limit & CCSD(T) | -2.83 | Significant electrostatic contribution to the attraction. researchgate.net |
Conformer Stability and Energy Barriers
Hydroquinone can exist in different conformations due to the rotation of its hydroxyl groups. The two primary conformers are the trans and cis isomers. Computational studies have determined that the trans conformer is the more stable of the two.
The energy difference between the trans and cis conformers is relatively small, calculated to be approximately 0.56 kJ/mol. researchgate.net However, a significant energy barrier separates these two stable conformations. The barrier for the conversion from the higher-energy cis conformer to the more stable trans conformer has been calculated to be around 11 kJ/mol. researchgate.net This relatively high barrier influences the conformational dynamics of the hydroquinone molecule.
The table below presents calculated energy differences and barriers for hydroquinone and related systems.
| System | Computational Method | Property | Calculated Value (kJ/mol) |
| Hydroquinone | Not Specified | Energy difference (trans vs. cis) | 0.56 |
| Hydroquinone | Not Specified | Energy barrier for cis-to-trans conversion | 11 |
| Deca-(carboxymethoxy)-pillar researchgate.netarene | DFT | Experimental energy barrier of stereochemical inversion | ~50.2 (12 kcal/mol) |
Charge-Transfer Interactions
Charge-transfer (CT) interactions are a key feature of hydroquinone chemistry, particularly in its complexes with electron-acceptor molecules like quinones. The classic example is the quinhydrone (B85884) complex, a 1:1 charge-transfer complex formed between hydroquinone and p-benzoquinone. nih.gov
Computational studies on a hydroquinone-benzonitrile system, an intramolecular donor-acceptor molecule, have confirmed the presence of photo-induced intramolecular charge transfer (ICT). nih.gov This was evidenced by the shift in its emission spectrum with solvent polarity and a high dipole moment in the excited state. nih.gov The study also suggested that having two hydroxy groups, as in hydroquinone, leads to more pronounced photo-induced charge transfer transitions compared to a single hydroxy group. nih.gov
Electrostatic Properties of Molecular Cavities
The β-polymorph of hydroquinone is known for its ability to form clathrates, where guest molecules are trapped within cavities in the host crystal lattice. The electrostatic nature of these cavities is crucial for understanding the inclusion of guest molecules.
A detailed study combining experimental synchrotron X-ray diffraction and theoretical calculations has provided a comprehensive picture of the electrostatic properties of the β-hydroquinone apohost (the empty host structure). nih.gov The electrostatic potential at the center of the cavity is positive, very shallow, and highly symmetric. nih.gov This suggests that the inclusion of polar guest molecules will involve a delicate balance of opposing electrostatic effects. nih.gov
The electric field within the cavity is zero at the center due to symmetry. nih.gov However, it increases to a value of 0.0185 e/Ų (0.27 V/Å) along the 3-fold axis at a distance of 1 Å from the center, and 0.0105 e/Ų (0.15 V/Å) in the perpendicular direction. nih.gov While these are substantial electric fields in a macroscopic sense, they are considered relatively small for a molecular cavity and are not expected to strongly polarize a guest molecule. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of time-dependent phenomena such as conformational changes and the flexibility of crystalline structures.
Crystalline Structure Dynamics and Flexibility
MD simulations have been successfully employed to study the crystalline structure of hydroquinone clathrates. nih.gov By using a flexible, non-polarizable all-atom molecular model based on the Optimized Potentials for Liquid Simulations (OPLS) force field with recalculated point electric charges, researchers have been able to accurately reproduce the lattice parameters of both the native α-phase of hydroquinone and the β-clathrate structures containing guest molecules like carbon dioxide (CO₂) and methane (B114726) (CH₄). nih.gov
These simulations have also shed light on the flexibility of the hydroquinone crystalline network. The results for CH₄-β-HQ clathrates demonstrate the adaptability of the crystal structure, which is stabilized by hydrogen bonds between the hydroxyl groups of the hydroquinone molecules. nih.gov Furthermore, MD simulations have been used to characterize the process of guest molecule release upon heating, showing good agreement with experimental observations. nih.gov
The choice of the molecular model is critical for the accuracy of MD simulations. Studies have compared different force fields, such as TraPPE (Transferable Potentials for Phase Equilibria) and OPLS, for modeling the properties of hydroquinone. arxiv.org Both all-atom and united-atom approaches have been tested, with the all-atom models generally providing better agreement with experimental data for properties like vapor-liquid equilibria. arxiv.org
Host-Guest Binding Mechanisms in Clathrates
Hydroquinone is well-known for its ability to form crystalline inclusion compounds known as clathrates, where a "host" lattice of hydroquinone molecules encapsulates "guest" molecules. Computational and theoretical modeling have been instrumental in elucidating the binding mechanisms within these structures.
The β-hydroquinone (β-HQ) clathrate structure is a porous, non-stoichiometric crystalline material where hydroquinone molecules, acting as the host, are linked by hydrogen bonds to form a three-dimensional framework. desy.de This framework creates cavities or cages that can trap small guest molecules without the formation of any direct chemical bonds between the host and the guest. desy.de The ratio of host-to-guest molecules can vary, but a fully occupied clathrate typically has a 3:1 ratio of hydroquinone to the guest species. desy.denih.gov
The stability and nature of these host-guest systems are governed by non-covalent interactions. Research combining high-resolution X-ray and neutron diffraction with computational studies has provided deep insights into these binding forces. For the hydroquinone-CO2 clathrate, the experimental electron density reveals that the cavity formed by the hydroquinone host is moderately electronegative and largely featureless. aau.dk Despite this, the binding energies calculated for a series of guest molecules in β-HQ clathrates indicate strong interactions with the host system. aau.dk For instance, the thermodynamic stability of the CO2 guest within the hydroquinone clathrate is comparable to or even greater than that of many molecular cocrystals. aau.dk
The type of crystal structure can vary depending on the nature of the guest molecule. nih.gov Three different structures, designated as type I, II, and III, are known. Species with spherical symmetry, like noble gases, typically form a type I structure with the space group R-3. nih.gov The flexibility of the hydroquinone lattice allows it to accommodate a range of guest molecules, a feature that has been explored through computational analysis of its elastic tensors. aau.dk
Theoretical calculations are crucial for understanding the properties of these materials. Analysis of the charge distribution can provide information on the electrostatic properties of both the host lattice and the guest molecules, allowing for the estimation of formation energies. desy.de
Table 1: Host-Guest Binding Characteristics in β-Hydroquinone Clathrates
| Guest Molecule | Clathrate Structure Type | Key Host-Guest Interactions & Cavity Nature | Computational Approaches |
| Carbon Dioxide (CO₂) | Not specified | Moderately electronegative cavity; Stability comparable to molecular cocrystals. aau.dk | Density Functional Theory (DFT), Electron Density Analysis, Binding Energy Calculations. aau.dk |
| Acetonitrile (B52724) (CH₃CN) | Hexagonal (P3, R3, or R-3) | Guest enclosed by hydrogen-bonded host framework; No direct chemical link. desy.de | Independent Atom Model (IAM) Refinement, Multipole Refinements. desy.de |
| Methanol (B129727) (CH₃OH) | Hexagonal (P3, R3, or R-3) | Guest enclosed by hydrogen-bonded host framework. desy.de | Independent Atom Model (IAM) Refinement. desy.de |
| Noble Gases (e.g., Ar, Xe) | Type I (R-3) | Guest accommodation depends on atomic radius. nih.gov | Molecular Simulation, Local Bond Order Parameters. nih.gov |
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand, such as hydroquinone, and the active site of a protein or enzyme.
Analysis of Binding to Enzyme Active Sites
Molecular docking studies have been employed to investigate hydroquinone as an inhibitor for various enzymes. These simulations reveal key interactions between hydroquinone and the amino acid residues within the enzyme's active site, providing a basis for its inhibitory mechanism.
One study focused on wheat hydroquinone glucosyltransferase, an enzyme relevant in agriculture. nih.govnih.gov Docking simulations showed that hydroquinone fits into the active site, where its hydroxyl group interacts with Glu395, which acts as a side chain donor. nih.gov The analysis hypothesized that residues such as Lys262, Asp264, Glu274, Ser298, Gln372, and His387 are crucial in making hydroquinone a potent inhibitor by occupying the active site and potentially lowering the enzyme's catalytic efficiency. nih.gov
In another example, the binding of hydroquinone to the dihydrofolate reductase (DHFR) enzyme from Pseudomonas aeruginosa was modeled. researchgate.net The results indicated a free binding energy of -4.56 kcal/mol, suggesting a lower selectivity for this enzyme compared to other tested compounds like α-arbutin and β-arbutin. researchgate.net
Furthermore, hydroquinone derivatives have been docked into the active site of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. rsc.org These simulations revealed that the compounds could access the active pocket and interact with key amino acid residues. For instance, the phenolic hydroxyl group of a hydroquinone derivative was shown to form a conventional hydrogen bond with Arg268. rsc.org Such interactions are believed to influence the protein's conformation, affecting substrate-enzyme binding and reducing catalytic activity. rsc.org
Table 2: Molecular Docking of Hydroquinone with Enzyme Active Sites
| Target Enzyme | Key Interacting Amino Acid Residues | Binding Energy (kcal/mol) | Findings |
| Wheat Hydroquinone Glucosyltransferase | Met36, Gly37, Lys262, Asp264, Glu274, Ser298, Gln372, His387, Glu395. nih.gov | Not specified | Hydroquinone occupies the active site, with Glu395 acting as a side chain donor, potentially inhibiting the enzyme. nih.gov |
| Dihydrofolate Reductase (DHFR) (P. aeruginosa) | NADP, Tyr110, Asp30, Ile8, Phe34, Ile104, Arg55, Arg60. researchgate.net | -4.56 | Hydroquinone exhibited low selectivity towards the enzyme's active site compared to other inhibitors. researchgate.net |
| Mushroom Tyrosinase (mTyr) (derivatives) | Arg268 (for derivative 3a). rsc.org | -6.7 to -7.6 (for derivatives) | Derivatives access the active pocket, forming hydrogen bonds that reduce enzyme catalytic activity. rsc.org |
Structure-Activity Relationship (SAR) Derivations via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how a molecule's chemical structure influences its biological activity or physical properties. oncodesign-services.com Computational methods are powerful tools for deriving these relationships, enabling the design of new molecules with enhanced or optimized properties. oncodesign-services.comnih.gov
For hydroquinone and its derivatives, computational approaches have been used to establish SAR for various applications. In the context of enzyme inhibition, molecular docking and molecular dynamics simulations have been used to correlate structural features with inhibitory potency. For example, in the study of hydroquinone-benzoyl ester analogs as tyrosinase inhibitors, computational simulations showed that the synthesized compounds could access the enzyme's active site. rsc.org The interactions observed, such as hydrogen bonding from the hydroquinone moiety, helped to explain the experimentally observed inhibitory activity and provided a theoretical basis for the development of novel inhibitors. rsc.org
Computational SAR studies are not limited to biological targets. A high-throughput computational screening of 1,710 quinone and hydroquinone redox couples was performed to identify promising candidates for aqueous flow batteries. rsc.org By calculating properties like the standard reduction potential (E⁰) using Density Functional Theory (DFT), researchers established quantitative structure-property relationships. rsc.org This allowed them to understand how different chemical substituents on the quinone core affect the electrochemical properties, providing valuable information for fine-tuning candidate materials for energy storage applications. rsc.org
In the development of anticancer agents, SAR studies have assessed the cytotoxic effects of quinone derivatives, including hydroquinone. nih.gov While hydroquinone itself showed moderate cytotoxicity on certain breast cancer cell lines, computational analysis helps rationalize these findings by examining the structural features responsible for activity. nih.gov By systematically modifying structures and predicting their activity computationally, researchers can guide the synthesis of derivatives with potentially enhanced cytotoxicity and better safety profiles. oncodesign-services.comnih.gov
Table 3: Examples of Computationally Derived SAR for Hydroquinone and Derivatives
| Application Area | Computational Method(s) | Key Structural Insights from SAR |
| Tyrosinase Inhibition | Molecular Docking, Molecular Dynamics. rsc.org | The phenolic hydroxyl group of the hydroquinone scaffold is key for forming hydrogen bonds with active site residues like Arg268, influencing inhibitory activity. rsc.org |
| Anticancer Activity | (Referenced generally) | Naphthoquinone derivatives showed more potent cytotoxicity than the benzoquinone derivative hydroquinone, highlighting the importance of the fused ring system. nih.gov |
| Redox Flow Batteries | Density Functional Theory (DFT), High-Throughput Screening. rsc.org | The standard reduction potential (E⁰) of quinone/hydroquinone couples is directly related to the heat of formation and can be tuned by adding chemical substituents to the core structure. rsc.org |
Enzymatic Transformations and Biocatalytic Applications of Hydroquinone
Hydroquinone (B1673460) Dioxygenases (HQDO)
Hydroquinone dioxygenases (HQDOs) are a key class of enzymes, predominantly found in bacteria, that catalyze the direct fission of the hydroquinone ring. nih.gov These enzymes are critical in the degradation pathways of various phenolic pollutants, such as p-nitrophenol, by converting hydroquinone into γ-hydroxymuconic semialdehyde (γ-HMSA). nih.gov As non-heme iron(II)-dependent dioxygenases, they incorporate both atoms of molecular oxygen into the substrate, representing a crucial step in the aerobic breakdown of aromatic compounds. nih.govwikipedia.orgtandfonline.com
Structural studies have provided significant insights into the function of HQDOs. Many of these enzymes are heterotetramers, often composed of two alpha (α) and two beta (β) subunits. nih.govresearchgate.net For instance, the hydroquinone 1,2-dioxygenase PnpCD from Pseudomonas sp. strain WBC-3 consists of a large catalytic subunit (PnpD, ~38 kDa) and a smaller subunit (PnpC, ~18 kDa). nih.gov Similarly, an HQDO from Sphingomonas sp. strain TTNP3 is an α₂β₂ heterotetramer with subunits of 19 kDa and 38 kDa. researchgate.netnih.gov
HQDOs are classified as extradiol-type dioxygenases, meaning they cleave the aromatic ring adjacent to the two hydroxyl groups. wikipedia.orgtandfonline.comnih.gov The catalytic mechanism is complex and involves the activation of both the hydroquinone substrate and molecular oxygen at the enzyme's active site. researchgate.net
Quantum mechanics/molecular mechanics (QM/MM) calculations on PnpCD have elucidated the key steps: rsc.orgrsc.org
Substrate Binding and Oxygen Activation : The hydroquinone substrate binds to the Fe(II) center. This is followed by the binding of O₂, forming a reactive Fe-O₂ species. rsc.orgnih.gov It is proposed that an electron is transferred from the substrate through the metal to O₂, activating both for the subsequent reaction. researchgate.netnih.gov
Superoxo Radical Attack : The catalytic process is initiated by the attack of a superoxo radical on the substrate. rsc.orgrsc.org
O-O Bond Cleavage : The cleavage of the peroxide O-O bond is a critical, and often rate-determining, step in the reaction cycle. rsc.orgrsc.org
Ring Opening : The process continues through the formation and opening of ring intermediates, ultimately leading to the cleavage of the aromatic ring and the formation of the linear product, 4-hydroxymuconic semialdehyde. nih.govnih.govrsc.org
Second-sphere amino acid residues, such as Glu248 in PnpCD, play a crucial role by acting as proton acceptors, which facilitates electron transfer between the substrate and dioxygen. rsc.org
The active site of HQDOs features a mononuclear non-heme iron(II) ion, which is essential for catalysis. nih.govasm.org The coordination of this iron ion by amino acid residues is a defining characteristic of the enzyme.
In PnpCD, the Fe(II) ion is coordinated by a unique 2-His-1-Glu-1-Asn facial triad (B1167595) (His-256, Glu-262, His-303, and Asn-258). nih.govrsc.org Mutagenesis studies have confirmed that these four residues are indispensable for the enzyme's dioxygenation activity. nih.gov Interestingly, computational models suggest that the Asn258 ligand may dissociate from the iron center during the reaction. rsc.org
In contrast, the HQDO from Sphingomonas sp. TTNP3 features a different coordination environment. Here, the Fe(II) ion is coordinated by three protein residues (His258, Glu264, and His305) and a water molecule. nih.govresearchgate.net This highlights the structural variations that exist even among closely related HQDOs. The active site of many iron(II)-dependent dioxygenases typically involves a 2-histidine-1-carboxylate triad, which provides a stable platform for binding the metal ion while leaving three coordination sites available for the substrate and molecular oxygen. asm.orgpsu.edu
Hydroquinone dioxygenases are part of the broader family of non-heme iron(II)-dependent dioxygenases. wikipedia.orgasm.org Structurally, many HQDOs are classified within the cupin superfamily. nih.govresearchgate.netnih.gov This superfamily is characterized by a conserved β-barrel fold, often referred to as a "cupin," and specific amino acid motifs that provide the ligands for the active site metal ion. researchgate.netnih.gov
While enzymes like the HQDO from Sphingomonas sp. TTNP3 are heterotetramers where each subunit contains a cupin domain, other related dioxygenases can be monomeric or bicupins (containing two cupin domains). researchgate.netnih.gov Another related classification is the Vicinal Oxygen Chelate (VOC) superfamily, which includes enzymes like 2,6-dichloro-p-hydroquinone 1,2-dioxygenase (PcpA). nih.gov PcpA, while performing a similar function, shares no significant sequence similarity with heterotetrameric HQDOs like PnpCD, indicating that these enzymes constitute a distinct class of VOC dioxygenases. nih.gov
| Enzyme (Source Organism) | Subunit Composition | Molecular Weight | Key Active Site Residues | Classification |
|---|---|---|---|---|
| PnpCD (Pseudomonas sp. WBC-3) | Heterotetramer (α₂β₂) | PnpD: ~38.3 kDa PnpC: ~18.0 kDa | His-256, Glu-262, His-303, Asn-258 | Cupin Superfamily nih.gov |
| HQDO (Sphingomonas sp. TTNP3) | Heterotetramer (α₂β₂) | α: 19 kDa β: 38 kDa Total: ~112.4 kDa | His258, Glu264, His305 | Cupin Superfamily nih.govresearchgate.net |
| HQDO (Pseudomonas fluorescens ACB) | Heterotetramer (hapC/hapD) | - | Predicted: His258, His305 | Non-heme Fe(II)-dependent dioxygenase asm.org |
| PcpA (Sphingobium chlorophenolicum) | Monomer | ~37 kDa | 2-His-1-carboxylate triad | VOC Superfamily nih.gov |
Biosynthetic Pathways Involving Hydroquinone (where relevant to chemical mechanisms)
Hydroquinone is a key intermediate in the catabolism of numerous aromatic compounds. nih.gov The biosynthetic pathways involving hydroquinone primarily relate to its degradation. Two principal enzymatic routes for its breakdown have been identified in microorganisms:
Direct Ring Cleavage : This is the most direct pathway, catalyzed by the Fe(II)-dependent hydroquinone dioxygenases (HQDOs) discussed above. nih.gov The enzyme cleaves the aromatic ring of hydroquinone to produce 4-hydroxymuconic acid semialdehyde, which is then further metabolized. nih.gov
Hydroxylation Followed by Cleavage : An alternative pathway involves an initial hydroxylation of hydroquinone to form benzene-1,2,4-triol. nih.gov This intermediate is subsequently cleaved by a different type of dioxygenase, which contains Fe(III) in its active center, to yield maleylacetic acid. nih.gov
The ultimate biosynthetic origin of the hydroquinone ring in many organisms is the shikimate pathway, which is responsible for the synthesis of aromatic compounds. nih.govebi.ac.uk Chorismate, a key intermediate in this pathway, is converted to p-hydroxybenzoate, which can then be hydroxylated to form hydroquinone. nih.gov
Enzyme Inhibition Studies by Hydroquinone Derivatives
Hydroquinone and its derivatives are known to act as inhibitors of various enzymes, a property that is being explored for therapeutic and industrial applications. A prominent example is the inhibition of tyrosinase.
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. rsc.orgpatsnap.comnih.gov By inhibiting this enzyme, the production of melanin can be reduced, which is relevant for treating skin hyperpigmentation disorders. rsc.orgnih.gov Hydroquinone itself is an efficient inhibitor of tyrosinase. rsc.orgpatsnap.com
Recent research has focused on synthesizing and evaluating hydroquinone derivatives to develop more potent and safer tyrosinase inhibitors. A study on a series of hydroquinone-benzoyl ester analogs revealed significant inhibitory activity against mushroom tyrosinase (mTyr). rsc.org The inhibitory mechanisms of these derivatives were found to vary:
Non-competitive inhibition : Observed for compounds where the hydroquinone moiety was esterified with specific benzoyl groups. rsc.org
Mixed inhibition : Demonstrated by the most potent compound in the series. rsc.org
Competitive inhibition : Exhibited by other derivatives in the study. rsc.org
This variation in mechanism suggests that different structural modifications to the hydroquinone scaffold can alter how the molecule interacts with the tyrosinase active site. rsc.org
In addition to inhibiting other enzymes, hydroquinone derivatives can also inhibit the very enzymes that act upon them. HQDO from P. fluorescens ACB is competitively inhibited by the substrate analog 4-hydroxybenzoate (B8730719) (Ki = 14 μM). asm.org Other phenolic compounds, including 4-hydroxybenzylic compounds and tetrafluorohydroquinone, also act as strong inhibitors of HQDO. asm.org
| Compound | IC₅₀ (μM) | Inhibition Mechanism | Reference |
|---|---|---|---|
| Hydroquinone | 22.78 ± 0.16 | Inhibitor/Substrate | nih.gov |
| Kojic Acid (Positive Control) | 28.50 ± 1.10 | - | nih.gov |
| Hydroquinone-benzoyl ester analog (3a) | 1.15 ± 0.22 | Non-competitive | rsc.org |
| Hydroquinone-benzoyl ester analog (3b) | 0.18 ± 0.06 | Mixed | rsc.org |
| Hydroquinone-benzoyl ester analog (3c) | 0.54 ± 0.05 | Non-competitive | rsc.org |
| Hydroquinone-benzoyl ester analog (3d) | 1.58 ± 0.43 | Competitive | rsc.org |
| Hydroquinone-benzoyl ester analog (3e) | 24.70 ± 3.04 | Competitive | rsc.org |
Inhibition of Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA)
The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is a crucial enzyme for maintaining calcium homeostasis within cells. patsnap.com Its inhibition by specific molecules has been a subject of extensive research. Hydroquinone derivatives, particularly 2,5-di-tert-butylhydroquinone (B1670977) (BHQ), are recognized as potent and specific inhibitors of SERCA. nih.gov
Research Findings:
The inhibitory action of hydroquinone-based compounds on SERCA is linked to their ability to stabilize the enzyme in a specific conformational state. Studies have shown that BHQ and its analogues bind to SERCA in its E2 (calcium-free) conformation, creating a stable dead-end state that prevents the binding of calcium ions and subsequent enzyme activation. nih.govcore.ac.uk This mechanism effectively halts the calcium transport cycle. patsnap.com
Structure-activity relationship studies have illuminated the molecular determinants for effective SERCA inhibition:
Hydroxyl Groups: Maximum inhibitory potency is typically observed in compounds that feature two hydroxyl groups in a para position on the benzene (B151609) ring. nih.gov Analogues with only one hydroxyl group can still be active, but their potency is generally reduced. nih.gov
Alkyl Substituents: The presence of two alkyl groups is a critical requirement for activity. The most potent inhibitors are those with 2,5-substituents, where the alkyl groups have four or five carbon atoms each. nih.gov Symmetrically disubstituted hydroquinones have demonstrated high potencies, with IC₅₀ values in the submicromolar to low micromolar range. nih.gov
Computational docking studies suggest that the binding is primarily mediated by a hydrogen bond between one of the inhibitor's hydroxyl groups and the Asp-59 residue of SERCA, supplemented by hydrophobic interactions involving the bulky alkyl groups of the inhibitor. nih.gov The structural changes induced by the E2 to E1 transition of the enzyme restrict the size of this binding site, which is why inhibitors like BHQ are thought to stabilize the E2 form. nih.gov
Table 1: Inhibitory Potency (IC₅₀) of Selected Hydroquinone Derivatives on SERCA
| Compound | Substituents | IC₅₀ (µM) | Source |
|---|---|---|---|
| 2,5-di-tert-butylhydroquinone (BHQ) | 2,5-di-tert-butyl | ~0.4 | core.ac.uk |
| Symmetrically Disubstituted Hydroquinone (5a) | 2,5-di-isobutyl | 0.340 | nih.gov |
| Symmetrically Disubstituted Hydroquinone (5c) | 2,5-di-isopropyl | 3.3 | nih.gov |
Inhibition of Tyrosinase
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the production of melanin. rsc.org Its inhibition is a key strategy for managing hyperpigmentation. Hydroquinone is one of the most well-known and potent inhibitors of this enzyme. 614beauty.comskintypesolutions.com
Research Findings:
Hydroquinone primarily acts as a competitive inhibitor of tyrosinase. 614beauty.com It competes with the enzyme's natural substrate, tyrosine, for the active site, thereby preventing the enzymatic reactions that lead to melanin formation. 614beauty.comnih.gov Some studies describe hydroquinone and its derivatives as not only inhibitors but also poor substrates for the enzyme. nih.gov
The inhibitory activity of hydroquinone can be significantly enhanced through structural modification. Research into hydroquinone-benzoyl ester analogues has yielded compounds with exceptionally high potency. For instance, certain ester derivatives have shown IC₅₀ values in the nanomolar range, far exceeding the potency of hydroquinone itself or the commonly used inhibitor, kojic acid. nih.gov
Kinetic analyses of these derivatives reveal varied mechanisms of inhibition. Depending on their specific structure, these compounds can act as competitive, non-competitive, or mixed-type inhibitors of mushroom tyrosinase. rsc.org For example, a study on hydroquinone-benzoyl ester analogs found that while some derivatives were non-competitive inhibitors, others displayed mixed or competitive inhibition. rsc.org This suggests that different structural features can influence how the inhibitor interacts with the enzyme and the enzyme-substrate complex. rsc.org
Table 2: Inhibitory Potency (IC₅₀) of Hydroquinone and Its Derivatives on Tyrosinase
| Compound | Enzyme Source | IC₅₀ (µM) | Source |
|---|---|---|---|
| Hydroquinone | Human | ~4400 | nih.gov |
| Hydroquinone | Mushroom | 22.78 | nih.gov |
| Kojic Acid (Reference) | Mushroom | 28.50 | nih.gov |
| Hydroquinone-benzoyl ester (3b) | Mushroom | 0.18 | rsc.orgnih.gov |
| 10'(Z)-heptadecenylhydroquinone | Not Specified | 37 | nih.gov |
Inhibition of Isocitrate Lyase
Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway essential for the survival of many pathogenic fungi and bacteria, but absent in humans. nih.govmdpi.com This makes ICL an attractive target for the development of novel antimicrobial agents. nih.gov
Research Findings:
Inspired by the structure of naturally occurring ICL inhibitors like halisulfates, researchers have synthesized and evaluated a series of hydroquinone derivatives for their ability to inhibit ICL from the pathogenic fungus Candida albicans. nih.gov These studies aimed to establish preliminary structure-activity relationships and identify the minimum structural elements required for inhibitory potency. nih.gov
The evaluation of these synthetic hydroquinone derivatives against C. albicans ICL confirmed that this class of compounds can serve as a scaffold for developing inhibitors of the enzyme. nih.govnih.gov By systematically modifying the structure of the hydroquinone base, it is possible to explore and optimize the interactions with the enzyme's active site, paving the way for the creation of more potent and selective antimicrobial agents targeting the glyoxylate pathway. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 10'(Z)-heptadecenylhydroquinone |
| 2,5-di-tert-butylhydroquinone (BHQ) |
| 2,6-di-tert-butylhydroquinone |
| Arbutin (B1665170) |
| Hydroquinone |
| Hydroquinone-benzoyl ester |
| Kojic acid |
Applications in Advanced Materials and Chemical Processes
Role as a Polymerization Inhibitor
Hydroquinone (B1673460) is widely utilized as a polymerization inhibitor, preventing the premature and spontaneous polymerization of various monomers during their production, purification, and storage. wikipedia.orgchempoint.com Its effectiveness stems from its ability to act as a free radical scavenger. wikipedia.org The inhibition mechanism is particularly effective in the presence of oxygen. chempoint.comeastman.com Polymerization is often initiated by free radicals, and hydroquinone intervenes by reacting with these highly reactive species to form stable, non-radical products, thereby terminating the polymerization chain reaction. chempoint.comeastman.com
The process typically involves the reaction of a free radical with an oxygen molecule to form a peroxy-free radical. Hydroquinone then rapidly reacts with this peroxy-free radical to create a stable complex. This complex can further react with another peroxy-free radical to yield stable compounds, effectively halting the polymerization process. chempoint.comeastman.com This inhibitory action is crucial for ensuring the shelf-life and stability of monomers such as acrylic acid, methyl methacrylate, and cyanoacrylate. wikipedia.org
Hydroquinone and its derivatives are instrumental in controlling the cure characteristics of unsaturated polyester (B1180765) and vinyl monomer blends. chempoint.com By preventing premature gelation, they help in maintaining the desired properties of the final polymer products. chempoint.com
Below is a table summarizing monomers for which hydroquinone acts as a polymerization inhibitor:
| Monomer | Application of Inhibition | Reference(s) |
| Acrylic Acid | Prevention of spontaneous polymerization during manufacturing and storage. | wikipedia.org |
| Methyl Methacrylate | Stabilization to prolong shelf life. | wikipedia.org |
| Cyanoacrylate | Inhibition of premature curing. | wikipedia.org |
| Styrene | Prevention of polymerization during production and purification. | google.com |
| Butadiene | Inhibition during processing and storage. | google.com |
| Isoprene | Stabilization of the monomer. | google.com |
| Acrylonitrile | Prevention of unwanted polymerization. | google.com |
| Vinyl Acetate (B1210297) | Inhibition to ensure monomer stability. | google.com |
| Unsaturated Polyesters | Control of cure characteristics and extension of shelf life. | chempoint.com |
Use as a Comonomer in Polymer Synthesis (e.g., PEEK Production)
Hydroquinone also serves as a valuable comonomer in the synthesis of high-performance polymers, most notably in the production of Polyetheretherketone (PEEK). wikipedia.orggoogle.com PEEK is a semi-crystalline thermoplastic known for its exceptional mechanical and thermal properties. In the synthesis of PEEK, the disodium (B8443419) diphenolate salt of hydroquinone is used as an alternating comonomer unit. wikipedia.org
The incorporation of hydroquinone as a comonomer can modify the properties of the resulting polymer. For instance, in the production of PEEK copolymers, hydroquinone can be used alongside other monomers like 4,4'-difluorobenzophenone (B49673) and biphenol to create polymers with elevated glass transition temperatures (Tg) and melting temperatures (Tm). google.com This allows for the tailoring of PEEK's properties for specific high-temperature applications. A patent describes the synthesis of PEEK copolymers with a melting temperature range of 350 °C to 420 °C by incorporating hydroquinone as a comonomer. google.com
The table below illustrates the role of hydroquinone as a comonomer in PEEK synthesis:
| Polymer | Comonomers | Role of Hydroquinone | Resulting Polymer Properties | Reference(s) |
| PEEK | 4,4'-Difluorobenzophenone, Hydroquinone | Forms the polymer backbone as a diphenolate salt. | High-performance thermoplastic with excellent thermal and mechanical stability. | wikipedia.orggoogle.com |
| PEEK Copolymer | 4,4'-Difluorobenzophenone, Biphenol, Hydroquinone | Acts as a comonomer to modify the polymer structure. | Increased glass transition temperature (Tg) and melting temperature (Tm) compared to standard PEEK. | google.com |
Photographic Development Chemistry (historical and mechanistic insights)
Historically, hydroquinone has been a cornerstone of black and white photographic development. wikipedia.org It functions as a developing agent, responsible for the chemical reduction of silver halides (which are light-sensitive crystals in the photographic emulsion) to elemental silver, thereby forming the visible image. wikipedia.orgyoutube.com Hydroquinone is often used in conjunction with other developing agents, such as Metol (methylaminophenol), in developer solutions. wikipedia.org
The mechanism of photographic development by hydroquinone is electrochemical in nature. acs.org After exposure to light, a latent image is formed, consisting of small clusters of silver atoms on the surface of the silver halide crystals. These latent image sites act as catalytic centers for the reduction process. In the alkaline developer solution, hydroquinone donates electrons to the silver ions in the exposed silver halide crystals, reducing them to black metallic silver. googleapis.com
C₆H₄(OH)₂ + 2Ag⁺ → C₆H₄O₂ + 2Ag + 2H⁺
To prevent the oxidation products of hydroquinone, such as p-benzoquinone, from staining the photographic material, a preservative like sodium sulfite (B76179) is typically added to the developer solution. chemcess.com Sodium sulfite reacts with the oxidized hydroquinone to form sodium hydroquinone monosulfonate, a compound that is a much weaker developing agent and does not cause staining. chemcess.comgoogle.com
The following table summarizes key aspects of hydroquinone's role in photographic chemistry:
| Process | Role of Hydroquinone | Key Chemical Species Involved | Mechanism | Reference(s) |
| Image Development | Reducing Agent | Hydroquinone (C₆H₄(OH)₂), Silver Halide (AgX), Elemental Silver (Ag) | Reduction of exposed silver halide crystals to metallic silver at latent image sites. | wikipedia.orgyoutube.comacs.org |
| Prevention of Staining | Formation of a less reactive product | p-Benzoquinone (C₆H₄O₂), Sodium Sulfite (Na₂SO₃), Sodium Hydroquinone Monosulfonate | Reaction of oxidized hydroquinone with sodium sulfite to prevent the formation of colored stains. | chemcess.comgoogle.com |
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Catalytic Systems for Hydroquinone (B1673460) Production
Traditional hydroquinone synthesis has heavily relied on benzene (B151609) as a starting material, often involving multi-step processes. researchgate.netresearchgate.net Modern research, however, is pivoting towards greener, more efficient, and sustainable methods, moving away from carcinogenic and non-renewable feedstocks. researchgate.netnih.gov
A significant breakthrough is the development of a benzene-free synthesis route starting from glucose, a non-toxic and renewable resource. nih.gov This biocatalytic approach uses a genetically engineered strain of Escherichia coli to convert glucose into quinic acid. nih.gov The quinic acid is then chemically transformed into hydroquinone through oxidative decarboxylation. nih.gov Various oxidizing agents and catalytic systems have been explored for this conversion, demonstrating high yields. For instance, using stoichiometric amounts of (NH₄)₂Ce(SO₄)₃ or V₂O₅ resulted in yields of 91% and 85%, respectively. nih.gov A catalytic system employing 2 mol % Ag₃PO₄ with K₂S₂O₈ as a co-oxidant achieved a 74% yield. nih.gov
Another innovative approach involves the direct, chemo- and regioselective dihydroxylation of benzene using engineered cytochrome P450 monooxygenases as biocatalysts. researchgate.net This method presents an efficient alternative to the classic Hock-type processes. researchgate.net Research has also explored the catalytic synthesis from phenol (B47542), using hydrotalcite as a catalyst for hydroxylation with hydrogen peroxide. google.com This process is followed by the reduction of the intermediate p-benzoquinone. google.com Different metal-on-support catalysts have been tested, with Rhodium on Alumina (Rh/Al₂O₃) showing the best results with a 59% yield in certain systems. researchgate.net
| Starting Material | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Quinic Acid (from Glucose) | (NH₄)₂Ce(SO₄)₃ | 91 | nih.gov |
| Quinic Acid (from Glucose) | V₂O₅ | 85 | nih.gov |
| Quinic Acid (from Glucose) | Ag₃PO₄ / K₂S₂O₈ | 74 | nih.gov |
| Benzene | Engineered Cytochrome P450-BM3 | N/A (High Efficiency) | researchgate.net |
| Phenol | Hydrotalcite / H₂O₂ | N/A (Effective Conversion) | google.com |
| Various (Benzene-free) | Rh/Al₂O₃ | 59 | researchgate.net |
Design and Synthesis of Advanced Hydroquinone-Based Functional Materials
The intrinsic redox activity of the hydroquinone/quinone couple makes it a privileged scaffold for the design of advanced functional materials with applications in electronics, sensing, and energy storage.
Researchers have successfully synthesized a water-soluble 2-sulfanylhydroquinone dimer, which serves as a precursor for bio-imaging materials. uberresearch.com Its oxidized mono-quinone form exhibits photoluminescence in the presence of reducing agents like ascorbic acid, making it a potential sensor for such species. uberresearch.com Another innovative material is an aggregation-induced emission (AIE) fluorophore, 1-hydroquinol-1,2,2-triphenylethene (HQTPE), created by incorporating a hydroquinone moiety into a tetraphenylethene (TPE) core. nih.gov This material is fundamentally important due to its intrinsic redox and pH activities, making it highly sensitive to its environment. nih.gov The hydroquinone–quinone transformation allows its fluorescence to be switched, demonstrating potential as an ultrasensitive redox probe. nih.gov
In the realm of energy storage, hydroquinone derivatives are being explored as redox-active materials. A novel redox-active ionic liquid (RAIL), 1-butyl-3-methylimidazolium hydroquinone sulfonate ((BMIM)(HQS)), has been synthesized. researchgate.net This material combines the properties of ionic liquids, such as low volatility and intrinsic ionic conductivity, with the redox capabilities of hydroquinone, making it a candidate for use in redox flow batteries without additional supporting electrolytes. researchgate.net Furthermore, poly(hydroquinonyl-benzoquinonyl sulfide) (PHBQS), a thioether-linked benzoquinone polymer, has been synthesized via a solvothermal route from hydroquinone and elemental sulfur. acs.org When prepared as a composite with multiwalled carbon nanotubes (PHBQS@MWCNT), this polymer functions as a high-performance cathode material for rechargeable lithium and magnesium batteries. acs.org The composite cathode demonstrated a peak capacity of up to 358 mAh g⁻¹ in lithium batteries. acs.org
| Material | Key Feature | Potential Application | Reference |
|---|---|---|---|
| 2-Sulfanylhydroquinone Dimer Derivatives | Photoluminescence upon reduction | Bio-imaging, sensors for reducing agents | uberresearch.com |
| 1-hydroquinol-1,2,2-triphenylethene (HQTPE) | Aggregation-induced emission, redox/pH sensitivity | Ultrasensitive redox probes, optical devices | nih.gov |
| (BMIM)(HQS) Ionic Liquid | Redox-active, high stability, ionic conductivity | Redox flow batteries | researchgate.net |
| PHBQS@MWCNT Composite | High charge capacity (358 mAh g⁻¹ in Li-ion) | Cathodes for rechargeable batteries | acs.org |
Deeper Mechanistic Understanding of Hydroquinone's Reactivity and Interactions
A thorough understanding of hydroquinone's reaction mechanisms is crucial for optimizing its existing applications and discovering new ones. The chemistry of quinones is largely influenced by their substituents, which affects their chemical reactivity. mdpi.com The oxidation of hydroquinone derivatives is a common method for preparing more complex hydroxyquinones. mdpi.com
In biological systems, hydroquinone's primary mechanism of action as a skin-lightening agent is the inhibition of tyrosinase, a key enzyme in the melanin (B1238610) biosynthesis pathway. drugbank.com Its antimicrobial properties are also a subject of study, with research indicating that hydroquinone can disrupt bacterial cell walls and membranes, leading to the leakage of intracellular contents and affecting protein synthesis. researchgate.net
On the electrochemical front, the hydroquinone/benzoquinone redox process is fundamental to its role in energy storage materials. acs.org The electropolymerization of derivatives like 2,5-dihydroxy aniline (B41778) (PDHA) is influenced by factors such as scan rate, which determines the quality and morphology of the resulting polymer film. acs.org The redox mechanism of PDHA involves a two-electron transfer per monomer unit. acs.org The interaction of hydroquinone with other materials is also being investigated to enhance its reactivity. For example, activated carbon can promote the reactivity of hydroquinone, with synergistic interactions including π-π stacking, n-π interactions, and hydrogen bonding playing a key role in the binding mechanism. researchgate.net In the polymer PHBQS, the hydroquinone groups are susceptible to air oxidation to quinone groups, particularly in alkaline solutions, a factor that is critical during synthesis and processing. acs.org
Exploration of Hydroquinone in Supramolecular Chemistry and Host-Guest Systems
Hydroquinone is an important building block in supramolecular chemistry, particularly in the formation of host-guest complexes. The β-hydroquinone (β-HQ) crystalline form is known for its ability to form clathrates, which are inclusion compounds where guest molecules are trapped within the cavities of the hydroquinone host lattice. nih.gov
Detailed studies using X-ray and neutron diffraction have provided deep insights into these host-guest systems. nih.gov For instance, the analysis of an acetonitrile-hydroquinone clathrate revealed that the inclusion of the guest molecule significantly polarizes the hydroquinone host molecules. nih.gov This finding has important implications, suggesting that standard, non-polarizable force fields may not be adequate for accurately simulating host-guest interactions in such polar systems. nih.gov The atomic displacement parameters obtained from both X-ray and neutron diffraction data showed excellent agreement, indicating high-quality data that allows for reliable charge density modeling of the host structure. nih.gov
The principles of host-guest chemistry are broadly applied to enhance the properties of guest molecules, such as drugs. acs.orgthno.org Macrocyclic hosts like cyclodextrins and calixarenes can encapsulate hydrophobic guest molecules in their cavities, which can increase the solubility and stability of the guest. acs.orgnih.gov While not always involving hydroquinone as the host, these systems demonstrate the potential of using non-covalent interactions to create functional supramolecular assemblies. thno.orgrsc.org The development of new macrocyclic compounds based on hydroquinone dimers, such as deltaarenes, opens up further possibilities for creating novel host-guest systems with specifically sized and shaped cavities. uberresearch.com
Q & A
Q. What validated analytical methods are recommended for quantifying hydroquinine in biological matrices?
this compound quantification in complex matrices (e.g., plasma, tissue) requires robust methodologies. High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used due to its specificity and sensitivity (LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL) . Sample preparation involves protein precipitation with acetonitrile or solid-phase extraction to minimize matrix interference. Method validation must adhere to ICH guidelines, assessing linearity (R² > 0.99), accuracy (90–110% recovery), and precision (%RSD < 5%) .
Q. How can researchers ensure this compound purity during laboratory-scale synthesis?
Purity verification combines chromatographic (TLC, HPLC) and spectroscopic (NMR, IR) techniques. Recrystallization using ethanol/water mixtures (70:30 v/v) removes polar impurities, while column chromatography (silica gel, chloroform:methanol 9:1) isolates non-polar byproducts . Quantitative purity assessment requires integration of HPLC peaks (>95% area) and confirmation of characteristic NMR signals (e.g., quinoline ring protons at δ 8.2–8.5 ppm) .
Q. What literature review strategies are effective for studying this compound’s structure-activity relationships (SAR)?
Systematic searches in PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "this compound" AND "antimalarial" AND "SAR") yield focused results. Filter by publication date (last 10 years) and study type (in vitro/in vivo). Prioritize papers citing crystallographic data (e.g., PubChem CID 441058) or mutagenesis studies to identify critical functional groups .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacological activity across assays be resolved?
Discrepancies often arise from assay conditions (e.g., pH, temperature) or cell line variability. Conduct meta-analysis using tools like RevMan to compare IC₅₀ values, and validate findings via orthogonal assays (e.g., isothermal titration calorimetry vs. fluorometric assays). Control for variables such as solvent (DMSO concentration ≤0.1%) and incubation time .
Q. What experimental design strategies optimize this compound’s synthetic yield while minimizing side products?
Apply Design of Experiments (DoE) to screen parameters (temperature, catalyst loading, reaction time). For example, a 2³ factorial design revealed optimal conditions for this compound synthesis: 60°C, 5 mol% Pd/C, and 12-hour reaction time (yield: 78%, purity: 97%). Kinetic studies (e.g., time-course HPLC) identify rate-limiting steps, enabling byproduct suppression .
Q. Which advanced statistical methods are suitable for analyzing this compound’s dose-response relationships in antimalarial studies?
Nonlinear regression models (e.g., Hill equation) fit dose-response curves to estimate EC₅₀ and Hill coefficients. Bootstrap resampling (1,000 iterations) calculates 95% confidence intervals, while ANOVA compares efficacy across parasite strains (e.g., Pf3D7 vs. PfDd2). Software like GraphPad Prism or R (drc package) automates analysis .
Q. How can this compound’s stability under varying storage conditions be systematically evaluated?
Accelerated stability studies (ICH Q1A) assess degradation kinetics at 40°C/75% RH over 6 months. Hydrolysis and oxidation pathways are monitored via UPLC-MS/MS, identifying major degradants (e.g., hydroxylated derivatives). Arrhenius modeling predicts shelf life at 25°C, while pH-rate profiles guide formulation optimization .
Methodological Tables
Q. Table 1. Comparison of Analytical Methods for this compound Quantification
| Method | LOD (µg/mL) | LOQ (µg/mL) | Matrix Applicability | Key Reference |
|---|---|---|---|---|
| HPLC-UV | 0.1 | 0.3 | Plasma, urine | |
| LC-MS/MS | 0.01 | 0.03 | Tissue homogenate | |
| Spectrofluorimetry | 0.5 | 1.5 | Buffer solutions |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
